Acid Brown 434

Catalog No.
S955100
CAS No.
126851-40-9
M.F
C22H13FeN6NaO11S
M. Wt
648.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid Brown 434

CAS Number

126851-40-9

Product Name

Acid Brown 434

IUPAC Name

sodium;5-[[5-[(3,5-dinitro-2-oxidophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]naphthalene-2-sulfonate;iron(2+);hydrate

Molecular Formula

C22H13FeN6NaO11S

Molecular Weight

648.3 g/mol

InChI

InChI=1S/C22H14N6O10S.Fe.Na.H2O/c29-20-10-21(30)17(25-26-18-7-12(27(32)33)8-19(22(18)31)28(34)35)9-16(20)24-23-15-3-1-2-11-6-13(39(36,37)38)4-5-14(11)15;;;/h1-10,29-31H,(H,36,37,38);;;1H2/q;+2;+1;/p-3

SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C(=C3)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])[O-])O)[O-].O.[Na+].[Fe+2]

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C(=C3)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])[O-])O)[O-].O.[Na+].[Fe+2]

C22H13FeN6NaO11S iron complex azo dye

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Iron Complex Azo Dyes

The synthesis of iron complex azo dyes typically involves a multi-step process, beginning with the synthesis of an organic ligand (azo dye) followed by complexation with an iron salt [1].

  • Ligand Synthesis (Azo Coupling): The organic azo dye ligand is commonly prepared through a diazotization and azo coupling reaction [2]. This involves converting an aromatic primary amine into a diazonium salt, which then reacts with a coupling partner, such as a naphthalene derivative bearing electron-donating groups (e.g., -OH, -NH2) [3] [2].
  • Precursor Complex Formation: The synthesized ligand is deprotonated and reacted with an iron(II) salt, such as iron(II) acetate, often in methanol. This can yield a precursor complex where methanol molecules may occupy axial coordination sites [1].
  • Final Complex Formation: The crystal field strength around the iron center is fine-tuned by substituting the weakly coordinating solvent molecules (e.g., methanol) with stronger N-donor ligands like pyridine or its derivatives (e.g., 4-phenylpyridine, 4-(dimethylamino)pyridine). This step is crucial for modulating the electronic properties and potentially inducing properties like spin crossover [1].

The diagram below illustrates this general synthetic workflow.

G Synthetic workflow for iron complex azo dyes. Start Aromatic Primary Amine (e.g., 2,3-diaminonaphthalene) Diazonium Diazotization Reaction Start->Diazonium Ligand Azo Ligand (H₂Lx) Diazonium->Ligand Azo Coupling Precursor Precursor Complex [FeLx(MeOH)ₙ] Ligand->Precursor Complexation FinalComplex Final Iron Complex [FeLx(Lᵃˣ)₂] Precursor->FinalComplex Ligand Substitution Amine Primary Amine Amine->Diazonium Coupler Coupling Partner (e.g., Schäffer acid, resorcinol) Coupler->Ligand IronSalt Iron(II) Salt (e.g., Fe(OAc)₂) IronSalt->Precursor AxialLigand Axial Ligand (Lᵃˣ) (e.g., pyridine derivative) AxialLigand->FinalComplex

Analytical Characterization & Key Data

Once synthesized, these complexes are characterized using a suite of analytical techniques to confirm their structure and properties [3] [1].

Table 1: Key Characterization Techniques for Iron Complex Azo Dyes

Technique Purpose & Measured Parameters Exemplary Data from Literature
Elemental Analysis (EA) Determines the empirical formula by measuring % composition of C, H, N, S [3]. EA for a pyrazole azo dye: C%: 57.82 (Calc), 57.67 (Found); N%: 14.21 (Calc), 14.17 (Found) [3].
Infrared (IR) Spectroscopy Identifies functional groups and coordination. Shifts in ν(C=O) and ν(N-H) bands upon complexation with metal [3] [1]. IR of ligand shows strong bands at ~1567-1622 cm⁻¹ for ν(C=N) and ν(N=N); broad bands at ~3270-3408 cm⁻¹ for ν(O-H) [3].
Magnetic Susceptibility Probes spin state of the Fe center. Measures χₘT product vs. temperature to identify Spin Crossover (SCO) [1]. χₘT ~3.3 cm³·mol⁻¹·K (High-Spin); χₘT ~0.1 cm³·mol⁻¹·K (Low-Spin). Hysteresis loops (e.g., 10 K wide) indicate bistability [1].
UV-Vis Spectroscopy Studies electronic properties, monitors complex formation, and can be used for spectrophotometric metal ion determination [3]. Used to determine acid dissociation constants (pKa) of azo dyes and stability constants of their metal complexes [3].
Mass Spectrometry Confirms molecular mass and ion composition of the complex [1]. Used to determine the exact formula of synthesized SCO complexes [1].

Table 2: Experimental Parameters and Observed Properties from Literature

This table summarizes specific experimental data for various iron(II) complexes with naphthalene-based ligands, demonstrating how structural changes affect properties like spin state [1].

Compound Axial Ligand (Lᵃˣ) Observed Spin State / SCO Behavior Key Metrics (χₘT, T₁/₂)
[FeL2(py)₂]·2.5H₂O Pyridine (py) High-Spin (HS) χₘT (300 K): 3.87 cm³·mol⁻¹·K
[FeL3(py)₂]·py Pyridine (py) Abrupt SCO T₁/₂: 175 K
[FeL4(py)₂]·py Pyridine (py) Two-step, gradual SCO T₁/₂: 150 K, 80 K
[FeL1(phpy)₂] 4-Phenylpyridine (phpy) SCO with Hysteresis T₁/₂↓: 238 K, T₁/₂↑: 248 K (10 K loop)
[FeL4(phpy)₂] 4-Phenylpyridine (phpy) SCO with Hysteresis T₁/₂↓: 250 K, T₁/₂↑: 260 K (10 K loop)
[FeL1(dmap)₂] 4-(Dimethylamino)pyridine (dmap) Two-step SCO (gradual & abrupt) T₁/₂: 224 K, 149 K

Potential Applications & Biological Relevance

Iron complex azo dyes have significant potential in various high-tech and biomedical fields:

  • Molecular Switches and Sensors: Their spin crossover behavior makes them prime candidates for use in memory devices, sensing, and displays [1]. The switching between high-spin and low-spin states can be triggered by temperature, light, or pressure.
  • Antimicrobial Agents: Azo dyes and their metal complexes have emerged as promising candidates for new antimicrobial therapies due to their notable efficacy. Their mechanism can involve DNA intercalation, enzyme inhibition, and disruption of microbial cell membranes [4].
  • Spectrophotometric Reagents: Simple azo dyes are widely used as chromogenic reagents for the sensitive detection and spectrophotometric determination of metal ions like Cu(II), Ni(II), Co(II), and Zn(II) [3].
  • Drug Discovery Considerations: While not specific to this iron complex, the general drug development process is a long, complex, and expensive undertaking, taking over 12 years on average from discovery to market [5]. It involves stages of drug discovery, preclinical development, clinical trials on humans, and regulatory approval [6] [5]. Any compound intended for therapeutic use must undergo rigorous testing for safety, pharmacokinetics, and efficacy [5].

Experimental Design & Protocols

For researchers aiming to work with these compounds, here are outlines of key experimental procedures.

Protocol 1: Synthesis of an Azo Dye Ligand (Example: 2-(3'-phenyl-5'-pyrazolyl azo) resorcinol) [3]

  • Diazotization: Dissolve 3-phenyl-5-aminopyrazole (0.005 mol) in ethanol (40 ml) and cool the solution. Add an equivalent amount of a diazotization agent (like sodium nitrite under acidic conditions) to form the diazonium salt in situ.
  • Coupling: To the cold, stirred diazonium salt solution, add a solution of resorcinol (0.005 mol) portion-wise over 30 minutes.
  • Work-up: Continue stirring for 2 hours. Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure azo dye.
  • Characterization: Confirm structure via Elemental Analysis and IR spectroscopy.

Protocol 2: Synthesis of an Iron(II) SCO Complex [1]

  • Precursor Complex: React the deprotonated Schiff base-like ligand (H₂Lx, ~1 equiv) with iron(II) acetate (~1 equiv) in methanol. This yields the precursor complex [FeLx(MeOH)ₙ].
  • Final Complex: Dissolve the precursor complex in a suitable solvent and add an excess (e.g., 2-4 equivalents) of the desired axial ligand (e.g., 4-phenylpyridine). Stir the mixture to facilitate ligand substitution.
  • Isolation: Precipitate or crystallize the final complex [FeLx(Lᵃˣ)₂]. Re-crystallization may be necessary to obtain single crystals for X-ray diffraction.
  • Characterization: Use Elemental Analysis and Mass Spectrometry to confirm composition. Investigate the magnetic properties using a SQUID magnetometer to measure χₘT as a function of temperature (e.g., from 50 K to 300 K).

References

Primary Applications and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

Acid Brown 434 is a brown acidic dye. Its main applications and characteristics are summarized in the table below.

Property Description
Primary Applications Textile dyeing; thermoplastic and thermoset polymer applications [1].
Product Family/Synonyms Acid Brown RL; Everlan Brown ERL [2] [3].
CAS Registry Number 126851-40-9 [2] [4] [3].
EC Number 603-171-5 [3].
Physical Properties Density: 1.89 g/cm³ (at 20°C); Water Solubility: 53.8 g/L (at 22°C) [2].
Hazard Information Hazard Statement H412: Harmful to aquatic life with long-lasting effects [3].

The following diagram illustrates the primary application sectors for this compound:

G This compound This compound Textile Industry Textile Industry This compound->Textile Industry Used in Polymer Industry Polymer Industry This compound->Polymer Industry Used in General Dyeing General Dyeing Textile Industry->General Dyeing Thermoplastic Resins Thermoplastic Resins Polymer Industry->Thermoplastic Resins Thermoset Resins Thermoset Resins Polymer Industry->Thermoset Resins

Experimental and Handling Considerations

Available data provides some basic parameters for handling, though detailed experimental protocols for synthesis or application are not available in the search results.

  • Solubility: The dye has a water solubility of 53.8 g/L at 22°C, which is a key parameter for preparing dye baths in textile processing [2].
  • LogP Value: A reported LogP (octanol-water partition coefficient) of -2.2 at 22°C indicates this dye is hydrophilic (water-loving). This property influences its behavior in aqueous solutions and is relevant for environmental fate assessments [2].

Known Information Gaps and Limitations

The search results lack the depth required for a full technical guide. Key information for researchers is unavailable:

  • Molecular Structure: The molecular formula and structure are not listed [2] [4].
  • Detailed Specifications: Properties like melting point, absorption maxima, and detailed spectroscopic data are absent.
  • Application Protocols: Specific methodologies for dyeing textiles or incorporating the dye into polymers are not provided.

References

Physicochemical Properties of Acid Brown 434

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for Acid Brown 434 from the search results.

Property Value Conditions
Water Solubility [1] [2] 53.8 g/L at 22°C
LogP (Partition Coefficient) [1] [2] -2.2 at 22°C
Density [1] [2] 1.89 at 20°C
  • Flammability: According to one source, this compound is classified as non-flammable [1].

Important Limitations of the Available Data

The information found has significant gaps for a technical guide:

  • Missing Structural Information: The molecular formula (MF), molecular weight (MW), and structural diagram are not listed in the search results [1] [2] [3]. This is a critical piece of information for understanding the dye's properties and is essential for the visualizations you requested.
  • Lack of Experimental Detail: The provided properties are simple data points without any description of the experimental methods (e.g., measurement standards, instrumentation, calibration procedures) used to determine them.
  • No Pharmacological Data: The search results contain no information related to drug development, such as toxicity, biological activity, or signaling pathways.

Proposed Workflow for Characterization

Without a known structure, creating a detailed diagram is challenging. However, the diagram below outlines a general workflow you could follow to characterize this compound once more data is acquired.

G Start This compound (CAS 126851-40-9) Step1 Structural Elucidation Start->Step1 Step2 Property Validation Step1->Step2 Proposed Structure Sub1_1 Mass Spectrometry (Determine MW) Step1->Sub1_1 Sub1_2 NMR Spectroscopy (Identify structure) Step1->Sub1_2 Sub1_3 Elemental Analysis Step1->Sub1_3 Step3 Application Testing Step2->Step3 Validated Properties Sub2_1 Solubility Measurement Step2->Sub2_1 Sub2_2 LogP Determination Step2->Sub2_2 Sub2_3 Purity Assay (HPLC) Step2->Sub2_3 End End Step3->End Technical Guide

A proposed high-level workflow for the comprehensive characterization of this compound, moving from structural elucidation to final guide development.

References

textile dyeing protocol for Acid Brown 434 on wool

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Acid Brown 434 on Wool

1. Product Profile this compound is a water-soluble anionic dye belonging to the chemical class of acid dyes [1]. Its CAS Number is 126851-40-9 [1]. It is designed to form ionic bonds with the amino groups present in protein fibers like wool [1].

2. Key Properties and Applications This dye is characterized by its good brightness and is suitable for a range of applications beyond wool, including silk, nylon, paper, and leather [2] [1]. It is known for its high purity and is available in eco-friendly grades with low heavy metal and salt content [1].

3. Standard Protocol for Wool Dyeing The following table outlines a generalized dyeing workflow for applying acid dyes to wool. You will need to determine the optimal values for the variable parameters through laboratory trials.

Parameter Details / Typical Range Notes / Purpose
Dye Concentration Variable (e.g., 0.1% - 3% owf) Start with 1% owf (on weight of fiber); depth of shade is proportional to dye amount [3].
pH Control Acidic bath (pH 3-5) Critical for ionic bonding; use acetic acid, formic acid, or ammonium sulfate [1].
Dyeing Temperature Variable; up to 95-100°C Temperature gradient is crucial for level dyeing.
Dyeing Time Variable; 30-60 min at peak temp Ensure sufficient time for exhaustion and diffusion.
Auxiliary Chemicals Leveling agent, wetting agent Leveling agent promotes even dye uptake [3].
Liquor Ratio 10:1 to 20:1 Ratio of water volume to wool weight.
After-Treatment Rinsing, possible soaping Removes unfixed surface dye to improve fastness [3].

4. Experimental Workflow The diagram below illustrates the critical stages of the wool dyeing process with this compound.

D This compound Wool Dyeing Workflow start Start prep Prepare Dye Bath (pH 3-5, auxiliaries) start->prep add_dye Add this compound prep->add_dye add_mat Introduce Wool Substrate add_dye->add_mat heat Heat to 95-100°C (1-2°C/min) add_mat->heat hold Hold at Temperature (30-60 min) heat->hold cool Cool Bath hold->cool rinse Rinse cool->rinse dry Dry rinse->dry end Finished Fabric dry->end

5. Fastness Testing and Evaluation To ensure product quality, dyed wool should be tested for colorfastness. The following table summarizes standard test methods and evaluation criteria.

Fastness Type Standard Test Method Evaluation Tool Performance Goal
Wash Fastness ISO 105-C10, AATCC 61 [4] Gray Scale for Color Change & Staining [4] Grade 4-5 (Excellent)
Light Fastness AATCC TM16, ISO 105-B02 [3] Blue Wool Scale Grade 4-5 (Good to Very Good)
Rub Fastness AATCC TM8, ISO 105-X12 [3] Gray Scale for Staining [3] Grade 4-5 (Good to Excellent)

Gray Scale Interpretation:

  • Grade 5: Excellent (no change/no staining)
  • Grade 4: Good
  • Grade 3: Moderate
  • Grade 2: Poor
  • Grade 1: Very Poor [4]

6. Troubleshooting Common Dyeing Issues

  • Bleeding: Dye leaches out during washing. This can be caused by insufficient rinsing after dyeing or not using a fixing agent when necessary [3].
  • Crocking: Color transfers when fabric is rubbed. This is often due to leftover dye molecules on the fiber surface that have not been properly fixed or removed [3].
  • Fading: Color depth diminishes over time. Using the wrong dye type for the fiber or exposure to bleaching agents, heat, or sun can cause this [3].

References

Known Information on Acid Brown 434

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the very limited data found on Acid Brown 434. Please note that the sources for this information are not the primary manufacturers and may be outdated [1] [2].

Property Reported Value / Application
C.I. Name This compound [1]
CAS No. 126851-40-9 [1]
Primary Application Leather (L) and Wood Stain (WS) [1]
Light Fastness 4-5 (on a scale of 1-5, where 5 is excellent) [2]

A General Workflow for Leather Dyeing with Acid Dyes

While specific data for this compound is unavailable, the general workflow for dyeing leather with acid dyes involves several key stages. The following diagram outlines this generic process.

LeatherDyeingWorkflow Start Start Leather Dyeing Process Step1 Substrate Preparation (Wetting, Degreasing) Start->Step1 Step2 Dye Bath Preparation (Dissolve dye, Adjust pH to acidic) Step1->Step2 Step3 Dyeing Process (Immerse leather, Control temperature and time) Step2->Step3 Step4 Fixing & After-Treatment (Improve fastness properties) Step3->Step4 Step5 Drying & Finishing Step4->Step5 End Quality Control & Evaluation Step5->End

References

Comprehensive Application Notes and Protocols: Analysis of Acid Brown 434 Using Micellar Electrokinetic Chromatography (MECK)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Principle

Micellar Electrokinetic Chromatography (MECK) represents a powerful hybrid separation technique that combines the principles of capillary electrophoresis and chromatography. This method enables the highly efficient separation of both charged and neutral molecules through the introduction of a micellar pseudostationary phase into the electrophoretic system. In MECK analysis, surfactants are added to the background electrolyte at concentrations exceeding their critical micellar concentration, forming dynamic structures that interact differentially with analytes based on their hydrophobicity and charge characteristics. The separation mechanism relies on the partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles, which migrate at a different velocity from the electroosmotic flow. This dual partitioning system provides the theoretical foundation for achieving high-resolution separation of complex mixtures that would be challenging to address with conventional capillary zone electrophoresis alone.

The application of MECK for the analysis of Acid Brown 434 (CAS No. 126851-40-9) addresses significant challenges encountered with other analytical methods. This compound is a commercial dye mixture comprising multiple chrome(III) complexes and synthetic byproducts that traditional techniques struggle to resolve effectively. Research has demonstrated that reversed-phase HPLC and capillary zone electrophoresis often yield unsatisfactory results for these complex dye mixtures, failing to adequately separate the numerous components present in commercial formulations. The MECK approach, however, has proven capable of resolving over twelve compounds within a remarkably short analysis time of approximately 8 minutes, far surpassing the performance of alternative methodologies. This exceptional separation efficiency makes MECK particularly valuable for quality control in dye manufacturing and for regulatory compliance monitoring, where comprehensive characterization of dye composition is essential.

Materials and Methods

Chemical Reagents and Standards

The analytical procedure for this compound separation requires the following materials of specified purity grades. Ultrapure water should be used throughout the preparation process, typically obtained from a Millipore purification system or equivalent with a resistivity of 18.2 MΩ·cm. The surfactant sodium dodecyl sulfate (SDS) serves as the micelle-forming agent and should be of electrophoretic grade (≥99% purity) to minimize UV absorption background interference. The borate buffer components, specifically sodium tetraborate decahydrate, must be of analytical reagent grade to ensure consistent electrophoretic mobility and stable electroosmotic flow. Methanol and acetonitrile of HPLC grade are required for sample dissolution and conditioning procedures. The primary analytical standard, This compound, should be obtained from certified chemical suppliers, with typical properties including a water solubility of 53.8 g/L at 22°C and a density of 1.89 at 20°C [1]. For system suitability testing and migration time normalization, appropriate internal standards such as dimethyl sulfoxide or mesityl oxide may be employed.

Equipment and Instrumentation

The MECK analysis requires specific instrumentation to achieve optimal separation performance:

  • Capillary Electrophoresis System: An automated CE system with thermostated cartridge compartment and UV-Vis diode array detection capability is essential. The system should maintain temperature control within ±0.1°C to ensure migration time reproducibility.
  • Detection System: Optimal detection for this compound is achieved at 254 nm [2], though the diode array capability allows for spectral confirmation across multiple wavelengths (200-600 nm).
  • Capillary Dimensions: Bare fused-silica capillaries with 50 µm internal diameter and 365 µm outer diameter are recommended. The effective separation length typically ranges from 40-60 cm with a total length of 48-68 cm.
  • pH Meter: A calibrated digital pH meter with combination electrode capable of measuring to ±0.01 pH units is necessary for buffer preparation.
  • Ultrasonic Bath: For degassing solutions and facilitating complete dissolution of samples.
  • Vacuum Filtration Apparatus: Employing 0.45 µm membrane filters for removing particulate matter from background electrolyte solutions.

Table 1: Optimal Instrumental Parameters for this compound Separation by MECK

Parameter Specification Notes
Separation Voltage 25 kV Constant voltage mode
Capillary Temperature 25°C Critical for reproducibility
Sample Injection 50 mbar for 5 s Hydrodynamic injection
Detection Wavelength 254 nm Diode array confirmation 200-600 nm
Run Time 8 minutes Includes equilibration

Electrophoretic Protocol

Solution Preparation

The accurate preparation of solutions is fundamental to achieving reproducible MECK separations. Begin with the borate buffer stock solution (100 mM) by dissolving 3.81 g of sodium tetraborate decahydrate in 80 mL of ultrapure water, then quantitatively transfer to a 100 mL volumetric flask and dilute to volume. Filter this solution through a 0.45 µm membrane before use. For the MECK background electrolyte, combine 20 mL of the borate stock solution with 1.44 g of SDS (80 mM final concentration) and 60 mL of water in a 100 mL volumetric flask. Sonicate for 10 minutes to ensure complete dissolution of SDS, then dilute to volume with water. Degas the final solution by sonication under vacuum for 5 minutes to prevent bubble formation during electrophoresis. The sample solution is prepared by accurately weighing approximately 10 mg of this compound dye into a 10 mL volumetric flask, dissolving in a minimal amount of methanol, and diluting to volume with the background electrolyte solution to achieve a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Capillary Conditioning and Storage

Proper capillary conditioning is essential for achieving stable electroosmotic flow and reproducible migration times. For new capillaries, begin by flushing with 1.0 M NaOH for 30 minutes at 20 psi, followed by a 15-minute ultrapure water rinse and a 30-minute flush with background electrolyte solution. For daily conditioning before analysis, flush the capillary sequentially with 0.1 M NaOH (5 minutes), water (5 minutes), and background electrolyte (10 minutes). Between runs, rinse with background electrolyte for 2 minutes to ensure reproducibility. For long-term storage, after the final analysis of the day, rinse the capillary with water for 10 minutes and purge with air for 5 minutes before storing. When using the same capillary for different applications, implement a regeneration procedure comprising extended rinsing with methanol (5 minutes), 0.1 M HCl (10 minutes), water (5 minutes), and finally conditioning with the new background electrolyte (15 minutes).

Separation Methodology

The electrophoretic separation follows a systematic procedure to ensure optimal results:

  • System Initialization: Power on the instrument, set the cartridge temperature to 25°C, and allow 15 minutes for thermal equilibration. Place vials containing background electrolyte, sample, and NaOH/water for rinsing in the appropriate autosampler positions.
  • Capillary Conditioning: Implement the daily conditioning protocol as described in section 3.2 to establish stable electroosmotic flow.
  • Sample Introduction: Employ hydrodynamic injection at 50 mbar for 5 seconds, corresponding to an injected volume of approximately 20 nL.
  • Electrophoretic Separation: Apply a constant voltage of 25 kV for 8 minutes, monitoring the current stability throughout the separation. The initial current should be approximately 35-40 µA, showing a gradual decrease as the run progresses due to Joule heating effects.
  • Detection: Monitor the separation at 254 nm while collecting full spectra from 200-600 nm at a frequency of 2 Hz for peak identity confirmation.
  • Post-Run Capillary Regeneration: Between analyses, rinse the capillary with fresh background electrolyte for 2 minutes to re-establish baseline conditions.

Table 2: Optimized MECK Separation Conditions for this compound and Related Dyes

Parameter This compound Acid Black 194 Acid Brown 432
Buffer Concentration 20 mM borate 25 mM borate 20 mM borate
SDS Concentration 80 mM 100 mM 80 mM
Separation Voltage 25 kV 28 kV 25 kV
Analysis Time 8 min 10 min 8 min
Resolution >1.5 for main components >1.8 for main components >1.5 for main components

Data Analysis and Interpretation

Compound Identification and Quantification

The identification of components in commercial Acid Brown 494 relies on multiple analytical parameters. Migration time serves as the primary identifier, with relative standard deviations (RSD) typically below 1% for replicate analyses, enabling reliable component tracking across successive runs. Spectral matching using diode array detection provides secondary confirmation, with absorbance ratios at different wavelengths (e.g., 254/280 nm) offering additional verification points. For absolute identification, fraction collection followed by mass spectrometric analysis (LC-MS) or NMR may be employed, as demonstrated in studies where main components and impurities were isolated by silica flash chromatography and structurally characterized [2]. Quantitative analysis utilizes peak area normalization with internal standardization to account for injection volume variations. Method validation studies should establish linearity across appropriate concentration ranges (typically 0.1-10 mg/mL for quality control purposes), with correlation coefficients (R²) exceeding 0.995. The limit of detection for individual components in this compound is typically in the range of 0.01-0.05 mg/mL under optimized MECK conditions.

Method Validation Parameters

The MECK method for this compound analysis exhibits excellent performance characteristics with low % Relative Standard Deviation of the main electrophoretic parameters [2]. Precision studies should encompass repeatability (intra-day RSD < 2% for migration time and < 5% for peak area) and intermediate precision (inter-day, inter-operator RSD < 3% for migration time and < 7% for peak area). Accuracy can be established through spike recovery experiments, with acceptable recovery ranges of 95-105% for major components. The robustness of the method should be verified by deliberately varying critical parameters such as buffer pH (±0.5 units), SDS concentration (±10%), and separation voltage (±5%) while demonstrating that resolution of critical peak pairs remains acceptable (Rs > 1.5). The exceptional selectivity of the MECK method enables baseline separation of over twelve compounds in commercial this compound within an 8-minute analysis window, far surpassing the performance of HPLC and CZE methods which often fail to resolve the complex impurity profile of these industrial dye mixtures.

Troubleshooting and Quality Control

Common Issues and Solutions

Even with optimized methods, analysts may encounter technical challenges that affect separation quality:

  • Current Instability: Fluctuations in electrophoretic current often indicate buffer depletion or capillary contamination. Remedy by replacing the background electrolyte every 10-15 runs and implementing a more rigorous capillary cleaning protocol with 0.1 M NaOH followed by extended water rinsing.
  • Peak Tailing: Poor peak symmetry typically results from solute-wall interactions or micelle overload. Minimize these effects by ensuring proper capillary conditioning and decreasing the sample concentration if necessary. Adding small amounts of organic modifiers (5-10% methanol) to the background electrolyte can also improve peak shape.
  • Migration Time Drift: Progressive changes in migration times usually stem from electroosmotic flow variations due to pH changes or capillary surface modifications. Implement a robust conditioning protocol and use internal standards to normalize migration times. Monitor buffer pH carefully and prepare fresh background electrolyte daily.
  • Poor Resolution: Inadequate separation of components may require fine-tuning of SDS concentration (typically 70-100 mM range) or adjustment of buffer pH to optimize the charge state of analytes and their partitioning into micelles.
  • Baseline Noise: Excessive noise often originates from detector lamp degradation, bubble formation, or contaminated buffers. Check lamp hours, degas solutions thoroughly, and filter all solutions through 0.45 µm membranes before use.
System Suitability Testing

Implement a systematic quality control protocol to ensure consistent method performance:

  • Resolution Check: Analyze a standard mixture of this compound prior to sample batches, verifying that resolution between the two closest eluting peaks (typically compounds 7 and 8 in the electrophoregram) maintains Rs > 1.5.
  • Migration Time Reproducibility: Confirm that the relative standard deviation of migration times for the principal peaks is ≤ 1% across six replicate injections.
  • Theoretical Plates: Calculate efficiency for the major component, which should exceed 100,000 theoretical plates under optimal conditions.
  • Peak Symmetry: Verify that tailing factors for principal peaks remain between 0.8 and 1.5.

The following workflow diagram illustrates the complete MECK analytical procedure for this compound:

G Start Start Analysis Prep Solution Preparation Start->Prep Cond Capillary Conditioning Prep->Cond Inj Sample Injection (50 mbar, 5 s) Cond->Inj Sep Electrophoretic Separation (25 kV, 8 min) Inj->Sep Det UV Detection at 254 nm Sep->Det Data Data Analysis Det->Data QC Quality Control Check Data->QC End End Analysis QC->Cond Fail Store Capillary Storage QC->Store Pass Store->End

Applications and Regulatory Considerations

The MECK method for this compound analysis finds significant utility across multiple applications, primarily in industrial quality control for dye manufacturing where batch-to-batch consistency must be verified. The exceptional resolving power of this technique enables comprehensive impurity profiling, detecting and quantifying synthetic byproducts and isomeric variants that may impact dye performance or safety. In regulatory compliance, the method supports adherence to frameworks such as the REACH regulation in the European Union, which requires robust analytical methods for approximately 2,500 marketed dyes [2]. The environmental relevance of this analysis is underscored by the ecotoxicological profile of related dyes, with studies showing Acid Black 194 exhibits a DL50 of approximately 10 mg/L for fish, significantly more toxic than other dyes like Acid Violet 90 (>100 mg/L) [2]. This MECK method provides the necessary selectivity to monitor such potentially hazardous components in commercial dye products, supporting both product quality and environmental safety objectives.

The utility of this MECK protocol extends beyond this compound to encompass related complex dye mixtures, including Acid Black 194 and Acid Brown 432, which exhibit similar separation challenges when analyzed by conventional techniques. The robustness of the method has been demonstrated through successful application to these commercially important dye systems, with minimal optimization required for method transfer. As regulatory scrutiny of industrial chemicals intensifies globally, this highly efficient separation methodology offers manufacturers and testing laboratories a powerful tool for comprehensive dye characterization that surpasses the capabilities of traditionally employed HPLC and CZE methods. The relatively short analysis time (8 minutes) combined with the minimal reagent consumption position MECK as an environmentally friendly alternative that aligns with the principles of green chemistry while delivering superior analytical performance.

References

micellar electrokinetic chromatography analysis Acid Brown 434

Author: Smolecule Technical Support Team. Date: February 2026

MEKC Analysis of Acid Brown 434

The table below summarizes the core parameters from a published MEKC method for analyzing commercial dyes, including this compound [1].

Parameter Specification
Analytes Commercial metal-complex dyes: Acid Black 194, Acid Brown 432, This compound [1]
Key Achievement Successful separation of over twelve compounds in the commercial Acid Black 194 mixture in under 8 minutes [1].
Separation Efficiency High separation efficiency for complex dye mixtures; low % Relative Standard Deviation for electrophoretic parameters [1].
Sample Preparation Details unspecified in the provided abstract; likely involves dissolving the commercial dye in a suitable solvent [1].
Critical Gaps Specific buffer composition, surfactant type/concentration, voltage, temperature, and capillary dimensions are not detailed in the abstract [1].

Generic MEKC Protocol for Dye Analysis

The search results did not yield a full, detailed protocol for this compound. However, the following workflow synthesizes standard MEKC practices and the context from the dye analysis paper. You will need to optimize the conditions marked with an asterisk (*) through experimentation.

cluster_1 Phase 1: Sample Preparation cluster_2 Phase 2: Buffer & Micelle Preparation cluster_3 Phase 3: Instrumental Setup & Separation cluster_4 Phase 4: Data Analysis S1 1. Dissolve dye sample in a suitable solvent (e.g., water, methanol, or buffer) S2 2. Centrifuge if necessary S1->S2 S3 3. Filter sample (e.g., 0.45 µm membrane) S2->S3 B1 1. Prepare aqueous running buffer (e.g., borate or phosphate) S3->B1 B2 2. Add ionic surfactant to buffer above Critical Micelle Concentration (CMC) B1->B2 B3 3. Adjust pH to desired value* B2->B3 B4 4. Filter and degas buffer solution B3->B4 I1 1. Condition fused-silica capillary B4->I1 I2 2. Set detection wavelength* (based on dye absorbance) I1->I2 I3 3. Hydrodynamically inject sample I2->I3 I4 4. Apply separation voltage* I3->I4 D1 Analyze electropherogram I4->D1 End End D1->End Start Start Start->S1

Diagram Title: MEKC Workflow for Dye Analysis

Phase 1: Sample Preparation
  • Dissolve the commercial dye sample in an appropriate solvent (e.g., deionized water, methanol, or the running buffer itself) [2] [1].
  • If the sample contains insoluble particles, centrifugation followed by filtration (e.g., a 0.45 µm syringe filter) is recommended to prevent capillary blockage [2].
Phase 2: Background Electrolyte (Buffer) Preparation
  • The separation occurs in a micellar buffer system. You will need to optimize the composition.
  • Surfactant: A common starting point is Sodium Dodecyl Sulfate (SDS), an anionic surfactant [3] [4]. Concentrations typically range from 20-100 mM [5] [4].
  • Buffer: A common buffer is borate (e.g., 20-50 mM) [2]. The pH is critical and should be optimized; alkaline conditions (pH ~8.5-9.5) are often used to generate a strong electroosmotic flow (EOF) [3] [5].
  • Organic Modifiers: To improve separation and solubility, organic solvents like methanol or acetonitrile (e.g., 5-10% v/v) can be added [3] [2].
  • Filter the final buffer solution through a 0.45 µm or 0.22 µm membrane and degas it before use.
Phase 3: Instrumental Setup and Separation
  • Capillary: Use a fused-silica capillary. A common dimension is 50-75 µm inner diameter, with a total length of 40-60 cm [2].
  • Detection: Diode Array Detection (DAD) is suitable, allowing you to select the optimal wavelength based on the dye's absorbance [2] [1].
  • Capillary Conditioning: Before first use and daily, condition the capillary by flushing with NaOH, water, and running buffer [2]. Between runs, a shorter flush with buffer is sufficient.
  • Injection: Hydrodynamic injection (e.g., 5-50 mbar for 5-30 seconds) [2] [5].
  • Separation: Apply a voltage in the range of 15-30 kV [2] [5]. The temperature is often controlled at 20-25°C.

Key Considerations for Method Development

  • Surfactant Choice: The interaction between the charged micelles and the analytes is fundamental. Since this compound is a metal-complex acid dye, an anionic surfactant like SDS is a logical starting point, but cationic surfactants could also be explored to reverse the EOF and alter selectivity [4].
  • Optimization Strategy: Given the number of interacting variables (surfactant concentration, pH, organic modifier percentage, voltage), using an experimental design (e.g., Central Composite Design) is a more efficient optimization strategy than changing one variable at a time [2].
  • Impurity Profiling: The cited study highlights MEKC's power for detecting and identifying impurities and by-products in commercial dye batches, which is crucial for compliance with regulations like REACH [1].

References

capillary electrophoresis method for metal complex dyes

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles of Capillary Electrophoresis

Capillary Electrophoresis (CE) is a powerful separation technique that operates by applying a high-voltage electrical field across a narrow-bore capillary filled with an electrolyte buffer. Its exceptional resolving power is particularly beneficial for charged species like metal complexes and dyes [1] [2].

  • Separation Mechanism: Separation of metal complexes is primarily based on their differential migration in an electric field, governed by their charge-to-size ratio. Cations move toward the cathode (negative electrode) and anions toward the anode (positive electrode) [1].
  • The Role of Electro-Osmotic Flow (EOF): A critical phenomenon in CE is the EOF, which is the bulk flow of the buffer solution through the capillary. In a fused silica capillary, the ionized silanol groups on the inner wall create a negatively charged surface. This attracts positively charged ions from the buffer, forming an electrical double layer. Upon application of voltage, this layer moves, dragging the entire solution volume toward the cathode. The EOF is often the dominant force, capable of carrying neutral species and even anions (which are electrophoretically attracted to the anode) toward the cathode for detection [1].
  • Key Forces: The net migration of an analyte is the vector sum of its electrophoretic migration and the electro-osmotic flow [1].

CE Separation Modes for Metal Complexes and Dyes

Different modes of CE can be employed to optimize the separation for various metal complexes and dyes, based on their properties.

Mode Acronym Separation Mechanism Best For
Capillary Zone Electrophoresis CZE Charge-to-size ratio in free solution [2]. Charged metal complexes; can be used with complexing agents like organic acids or strong chelators to manipulate mobility [3].
Micellar Electrokinetic Chromatography MEKC/MECC Partitioning between aqueous phase and charged micelles (e.g., SDS) acting as a pseudo-stationary phase [1] [2]. Neutral metal complexes and charged species; resolves both by integrating hydrophobic parts into micelles [1].
Microemulsion Electrokinetic Chromatography MEEKC Partitioning between aqueous buffer and oil droplets in a stabilized microemulsion [1] [2]. Water-insoluble compounds and a wide range of neutral and charged complexes [1].
Non-Aqueous Capillary Electrophoresis NACE Uses organic solvents (e.g., acetonitrile, methanol) altering solvation, acidity, and complexation [1] [2]. Hydrophobic analytes, improving solubility and selectivity; ideal for coupling with Mass Spectrometry (MS) [1].

Detailed Experimental Protocols

Protocol 1: CZE with Direct UV Detection for Metal Chelates

This protocol is adapted from methods used for transition metal ions and is suitable for metal complexes that have intrinsic UV absorbance [3].

  • Capillary: Fused silica, 50 µm inner diameter, 50 cm total length (40 cm to detector).
  • Background Electrolyte (BGE): 20 mM Sodium Tetraborate buffer (pH 9.3) containing 0.5 mM 8-hydroxyquinoline-5-sulfonic acid [3].
  • Sample Preparation: Dissolve metal complex dyes in deionized water or a solvent compatible with the BGE. Filter through a 0.45 µm membrane. For precapillary complexation, mix the metal ion with a strong chelating agent like EDTA or PAR before injection to form stable, UV-absorbing complexes [3].
  • Instrument Parameters:
    • Injection: Hydrodynamic, 0.5 psi for 5 seconds.
    • Separation Voltage: +20 kV.
    • Temperature: 25°C.
    • Detection: Direct UV at 214 nm or at the absorbance maximum of the complex [3].
  • Key Notes:
    • The addition of charged surfactants like SDS to the BGE can modify the capillary wall and alter the migration behavior of complexes, offering a route to optimize separation [3].
    • Ensure complexes are stable throughout the analysis.
Protocol 2: MEKC for Neutral Metal Complex Dyes

This protocol is ideal for separating neutral complexes or mixtures of charged and neutral species.

  • Capillary: Fused silica, 75 µm inner diameter, 60 cm total length.
  • Background Electrolyte (BGE): 20 mM Sodium phosphate buffer (pH 7.0), 50 mM Sodium Dodecyl Sulfate (SDS) [1].
  • Sample Preparation: Dissolve dyes in methanol or the BGE. Filter before use.
  • Instrument Parameters:
    • Injection: Electrokinetic, 5 kV for 10 seconds.
    • Separation Voltage: +25 kV.
    • Temperature: 30°C.
    • Detection: UV-Vis or Diode Array Detector (DAD) at the appropriate wavelength [1].
  • Key Notes:
    • The concentration of SDS must be above its critical micelle concentration (CMC) to form micelles.
    • The migration time of neutral analytes is determined by their distribution coefficient between the micellar and aqueous phases [1].

Advanced Applications and Instrument Configuration

CE has been successfully applied to a wide range of analytes, demonstrating its versatility. The table below summarizes specific applications relevant to complex mixtures.

Analyte Class Specific Example CE Mode Key Separation Condition Detection
Lanthanide Ions Separation as complexes with aminopolycarboxylic acids [3]. CZE Complexation with EDTA or similar agents to manipulate mobility differences [3]. Indirect UV or direct UV of complexes.
Chiral Pharmaceuticals Resolution of enantiomers [2]. CZE / MEKC Addition of chiral selectors (e.g., cyclodextrins) to the BGE [2]. UV.
Plant Alkaloids Berberine, palmatine, etc., from Rhizoma coptidis [1]. NACE / CZE Non-aqueous buffer (e.g., methanol/acetonitrile with acid/base) [1]. UV at 230/265/350 nm; ESI-MS.
Flavonoids Luteolin, apigenin, quercetin from Lamiophlomis rotata [1]. CZE Alkaline borate or phosphate buffer [1]. UV at 210 nm.
Cr(III) / Cr(VI) Speciation Simultaneous determination of different oxidation states [3]. CZE Precapillary complexation to form stable, separable anionic and cationic complexes [3]. Direct UV.
  • Instrument Configuration for High-Sensitivity Analysis:
    • For ultra-trace detection of metal complexes, laser-induced fluorescence (LIF) can be employed. This requires complexes to be tagged with a highly fluorescent ligand [3].
    • Coupling with Mass Spectrometry (MS) is a powerful combination, providing superior detection sensitivity and structural identification capabilities. Non-aqueous CE (NACE) is particularly well-suited for CE-MS coupling due to the high volatility and low surface tension of organic solvents [1] [2].

Troubleshooting and Best Practices

  • Poor Resolution: Optimize BGE pH, concentration, and composition. Consider using a different CE mode (e.g., switch from CZE to MEKC for neutral compounds). Additives like organic modifiers (methanol) or complexing agents can enhance selectivity.
  • Capillary Coating: For analytes that adsorb strongly to the capillary wall (e.g., proteins), permanent or dynamic coatings can be applied to suppress EOF and minimize interaction [3].
  • Signal-to-Noise Optimization: For quantitative analysis, online sample concentration techniques like peak stacking or isotachophoresis can be used to preconcentrate the sample in the capillary, greatly improving detection limits [3].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for developing and executing a CE method for metal complex dyes.

Start Start: Analyze Metal Complex Dye Property Determine Key Dye Properties: - Charge - Solubility - UV-Vis Profile Start->Property ModeSelect Select CE Separation Mode Property->ModeSelect CZE CZE (Charged Complexes) ModeSelect->CZE MEKC MEKC/MEEKC (Neutral/Hydrophobic) ModeSelect->MEKC NACE NACE (MS coupling/Selectivity) ModeSelect->NACE Optimize Optimize Method: - BGE pH & Composition - Voltage & Temperature - Additives CZE->Optimize MEKC->Optimize NACE->Optimize Execute Execute Separation & Data Collection Optimize->Execute

Conclusion

Capillary electrophoresis offers a robust, versatile, and high-resolution platform for the analysis of metal complex dyes. By understanding the fundamental principles and available separation modes, researchers can select and optimize protocols to address specific analytical challenges, from quantifying specific dyes to speciating metal ions. The provided protocols and application examples serve as a solid foundation for method development in this field.

References

Introduction to Single Fiber Dye Analysis in Forensics

Author: Smolecule Technical Support Team. Date: February 2026

Textile fibers are a prevalent form of trace evidence in criminal investigations, capable of providing crucial links between suspects, victims, and crime scenes [1] [2]. Their significance stems from their ease of transferability in contact incidents such as assaults, homicides, and hit-and-run accidents [1]. A single fiber, typically measuring 1-3 mm in length and 15-25 μm in diameter, can be a rich source of forensic information [1]. While initial analysis focuses on the physical and chemical composition of the fiber itself, the analysis of its colorants provides a higher degree of specificity, which is especially critical for common natural fibers like cotton and wool [2]. This analysis is challenging due to the extremely small sample size, the complexity of modern dye mixtures, and the forensic desire to employ non-destructive techniques first [1] [2]. The following sections provide a detailed protocol for the comprehensive analysis of dyes from a single fiber.


Analytical Techniques for Dye Analysis: A Comparison

The following table summarizes the key analytical techniques used in the forensic examination of dyes from single fibers, highlighting their applications and specific considerations.

Table 1: Techniques for Forensic Analysis of Dyes in Single Fibers

Technique Category Specific Technique Primary Application in Dye Analysis Key Advantages Key Limitations / Notes
Microspectroscopy UV-Vis Microspectrophotometry (MSP) Color comparison, discrimination of visually similar dyes [3] Non-destructive; provides a characteristic spectral "fingerprint" [2] Can struggle with complex dye mixtures [2]
Fluorescence MSP Discrimination of fibers with similar color but different dye composition [3] Non-destructive; highly sensitive Requires dyes to be fluorescent
Infrared (IR) Microscopy Identification of fiber polymer composition and some finishing agents [1] [4] Non-destructive; combined with microscope Less specific for dye identification itself
Raman Microscopy Analysis of dyes and pigments directly on the fiber [1] Non-destructive; minimal sample preparation Fluorescence interference can be an issue
Separation Methods Thin-Layer Chromatography (TLC) Separation and identification of dye components in a mixture [5] [4] Cost-effective; uses basic lab equipment Destructive; requires dye extraction
High-Performance Liquid Chromatography (HPLC) High-resolution separation of complex dye mixtures [4] [2] High discriminative power; can be coupled to Mass Spectrometry (MS) Destructive; requires expertise and method development
Capillary Electromigration Methods (CEMs) Separation of charged, water-soluble dye components [1] High separation efficiency; small sample volume Challenging for insoluble dyes; sensitivity can be insufficient for single fibers [1]
Advanced / Hyphenated Techniques Microfluidics Extraction coupled with Q-TOF Mass Spectrometer Direct characterization of multiple dyes from a single fiber thread [6] Fast (<12 min); automated; requires only ~10 µL solvent; enables structural characterization Highly specialized, cutting-edge equipment
LC-MS / HPLC-MS Discrimination between dyes with indistinguishable UV-Vis spectra [2] Provides molecular specificity and structural information Destructive; requires significant method development and expertise
Data Analysis Chemometrics (PCA, AHC) Multivariate statistical analysis of spectral data to objectively differentiate dyes [4] [3] Enhances discrimination power; reduces subjective interpretation Requires statistical software and expertise

Step-by-Step Analytical Protocol

This protocol outlines a recommended workflow, prioritizing non-destructive techniques before moving to destructive but more specific methods.

1. Initial Microscopic Examination

  • Procedure: Begin with a visual and microscopic examination of the fiber using a comparison microscope.
  • Details: Observe and document the fiber's color, diameter, and morphological features in both longitudinal view and cross-section [1]. Use polarized light microscopy to assess birefringence and gain information on the distribution of crystalline and amorphous particles, which aids in fiber typing [1].
  • Objective: This provides an initial classification of the fiber (e.g., cotton, wool, polyester) and allows for a direct visual comparison with a known control fiber.

2. Microspectrophotometry (MSP) Analysis

  • Procedure: Acquire UV-Vis absorption and/or fluorescence spectra from the single fiber using a microspectrophotometer [3].
  • Details: Collect multiple spectra from different points along the fiber to check for dye homogeneity. Compare the spectral profile of the unknown fiber directly with that of a known control sample.
  • Objective: To provide a quantitative, objective comparison of color that is more sensitive than the human eye. This technique can discriminate between fibers that appear visually similar but have different dye compositions [3].

3. Vibrational Spectroscopy

  • Procedure: Analyze the fiber using Raman and/or Infrared microscopy.
  • Details:
    • Raman Microscopy: Focus the laser on the fiber to obtain a Raman spectrum, which can provide specific information about the molecular structure of the dyes and pigments present [1] [4].
    • Infrared (IR) Microscopy: Collect an IR spectrum from the fiber to confirm its polymer composition (e.g., nylon, acrylic) [1].
  • Objective: To gain molecular-level information about the dye and fiber non-destructively. Raman is particularly valuable for characterizing specific dye molecules.

4. Dye Extraction for Chromatographic Analysis

  • Procedure: If further discrimination is required, proceed with a destructive method. The choice of extraction solvent is critical and should be optimized based on the fiber type.
  • Details:
    • Place the single fiber into a micro-vial.
    • Add a minimal volume (e.g., 5–10 µL) of an appropriate solvent (e.g., pyridine:water for many dyes, hydrochloric acid for basic dyes on acrylics) [4].
    • Heat the vial appropriately to facilitate dye extraction without degradation.
  • Objective: To solubilize the dye(s) from the fiber matrix for subsequent separation and analysis.

5. Separation and Analysis of Dye Components

  • Procedure A (TLC): Spot the extracted dye solution onto a TLC plate. Develop the plate in a suitable solvent system. Document the resolved dye bands under visible and UV light [5] [4].
  • Procedure B (HPLC/-MS): Inject the extract into an HPLC system. Use a C18 reverse-phase column and a water-acetonitrile gradient with a UV-Vis diode array detector (DAD). For enhanced identification, couple the HPLC to a Mass Spectrometer (LC-MS) [2].
  • Procedure C (Advanced Microfluidics): For a highly efficient and fast analysis, use an automated microfluidics extraction system directly coupled to a Q-TOF mass spectrometer [6]. This system can characterize multiple dyes from a single fiber in under 12 minutes.
  • Objective: To separate the complex dye mixture into its individual components for precise comparison and identification.

6. Data Analysis and Reporting

  • Procedure: Compare the chromatographic profiles (retention times in HPLC, Rf values in TLC) and/or mass spectra of the unknown sample with those of the control.
  • Details: Employ multivariate statistical techniques like Principal Components Analysis (PCA) on spectral data (e.g., from MSP) to objectively confirm discrimination or association [4] [3].
  • Objective: To interpret all analytical data and reach a scientifically defensible conclusion regarding the potential common origin of the compared fibers.

Advanced Methodology: Microfluidics-MS

Recent advancements have introduced more efficient methods. The following workflow diagram illustrates an automated microfluidics-MS technique for direct trace fiber analysis.

MicrofluidicsWorkflow cluster_notes Key Advantages start Single Fiber Sample (1 mm length, ~20 µm diameter) microfluidics Automated Microfluidics Extraction start->microfluidics Load ms_analysis Q-TOF Mass Spectrometer Analysis microfluidics->ms_analysis Extract note1 • Minimal solvent (10 µL) • Fast (<12 min total time) result Dye Characterization (Multiple dyes from single fiber) ms_analysis->result Identify note2 • Structural elucidation via MS/MS

Diagram 1: Automated Microfluidics-MS Workflow for single fiber dye analysis, highlighting key advantages of the advanced method [6].


Discussion and Best Practices

The forensic analysis of single fibers is a multi-faceted process. The protocol should always begin with non-destructive tests to preserve the integrity of the evidence [1]. The sequence of analyses—moving from general observation (microscopy) to specific molecular characterization (chromatography/MS)—is critical for maximizing information yield.

A significant challenge is the complex nature of dye compositions, as textiles are often dyed with mixtures to achieve a specific shade [4] [2]. This makes separation techniques like TLC and HPLC, and advanced structural techniques like MS, indispensable for definitive discrimination. Furthermore, the application of chemometrics (e.g., Principal Component Analysis) to spectral data from MSP or Raman spectroscopy provides a robust statistical foundation for concluding whether two fibers could have originated from the same source [4] [3].

It is also crucial for practitioners to be aware of the evidence dynamics; studies indicate that up to 80% of transferred fibers can be lost from clothing within the first 4 hours after contact [1] [4]. This underscores the importance of rapid evidence collection at the crime scene.

References

Comprehensive Application Notes and Protocols: Dye Extraction Methods for Forensic Fiber Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Background and Introduction

Textile fibers are among the most common and valuable forms of trace evidence encountered in forensic investigations. According to the Locard Exchange Principle, when two objects come into contact, there is always a transfer of material, however minute. This transfer creates associative evidence that can link suspects to victims, crime scenes, or objects. The forensic analysis of dyed textile fibers extends beyond mere physical characteristics to the molecular level of dye composition, providing enhanced discriminatory power for comparing questioned and known fibers. Dye analysis offers molecular specificity that complements traditional microscopic and spectroscopic fiber examination techniques, enabling forensic scientists to distinguish between visually similar fibers that may originate from different sources or production batches. [1] [2] [3]

The forensic value of fiber evidence has been demonstrated in numerous serious criminal cases. For instance, between 1996-2002, investigation of a serial killer case in Spotsylvania, Virginia, relied heavily on fiber evidence where particular blue fibers were crucial in linking the perpetrator to all crime scenes. Such case examples underscore the importance of robust, sensitive analytical methods for fiber and dye analysis in forensic contexts. [4]

Table 1: Analytical Techniques for Forensic Fiber and Dye Analysis

Technique Target Analysis Sensitivity Discriminatory Power Sample Requirements
Microscopy Fiber morphology, diameter, color Single fiber Moderate Non-destructive
FT-IR Spectroscopy Polymer composition Single fiber High for synthetics Non-destructive
Microfluidics-MS Dye composition 1mm fiber, 10μm diameter Very high Minimal destruction
TLC Dye components Small fiber segment Moderate Destructive
UV-Vis MSP Color properties Single fiber Moderate Non-destructive
Py-GC/MS Polymer composition Single fiber High Destructive

Traditional Dye Extraction and Analysis Methods

Dye Extraction Protocols

The initial critical step in forensic dye analysis involves the efficient extraction of dye molecules from their textile fiber matrix. Based on comprehensive surveys of extraction solvents, pyridine/water (4:3 v/v) has been established as one of the most effective and versatile extraction systems across a broad range of fiber and dye chemistries. This solvent system has demonstrated approximately 82% extraction efficacy across seven dye application classes, 18 chemical classes, and nine types of commercial textile fibers, making it an excellent first choice for extracting unknown dyes from questioned fibers in forensic casework. [5]

The extraction process must be carefully optimized based on both fiber type and dye chemistry to achieve maximum recovery while minimizing degradation of dye molecules. The following table summarizes recommended extraction solvents for various fiber types:

Table 2: Extraction Solvents for Different Fiber Types

Fiber Type Primary Extraction Solvent Alternative Solvent Dye Classes Extracted Extraction Temperature
Wool Pyridine/water (4:3) 2% Aqueous oxalic acid Acid, Metallized 90-100°C
Cotton & Viscose Glacial acetic acid Pyridine/water (4:3) Azoic, Direct 90-100°C
Polyester Pyridine/water (4:3) DMF/Formic acid (1:1) Basic, Disperse 90-100°C
Nylon Pyridine/water (4:3) - Acid, Basic 90-100°C
Acrylic Formic acid/water (1:1) - Basic 90-100°C
Acetate/Triacetate Pyridine/water (4:3) - Disperse 90-100°C
Thin Layer Chromatography (TLC) Analysis

Thin Layer Chromatography remains a widely used technique in forensic laboratories for the comparison of dye extracts due to its simplicity, cost-effectiveness, and visualization capabilities. While TLC does not provide definitive identification of individual dye components, it offers excellent comparative value for assessing whether questioned and known fiber samples share the same dye composition. The separation relies on the differential migration of dye components between a stationary phase (typically silica gel) and a mobile phase (elution solvent), resulting in distinctive band patterns that can be compared across samples. [6] [4]

Standard TLC Protocol for Dye Analysis:

  • Sample Preparation: Extract dye using appropriate solvent (typically pyridine/water 4:3) by heating fiber samples (approximately 0.5 cm in length) in 0.5 mL solvent at 90-100°C for 15-20 minutes. Monitor solvent level to prevent complete evaporation. [6]
  • TLC Plate Preparation: Using a pencil (not pen), draw a faint line approximately 1 cm from the bottom of the TLC plate. Mark equidistant spots for samples and standards, maintaining at least 5 mm from plate edges. [6]
  • Sample Application: Using capillary spotters, apply small amounts (resulting in spots ≤2 mm diameter) of each extraction sample onto the pencil line. Use quick, gentle vertical motions to avoid damaging the stationary phase. Allow spots to dry completely. [6]
  • Elution Chamber Preparation: Add selected elution solvent to cover less than 1 cm of chamber bottom. Place filter paper in chamber to maintain vapor saturation. Cover and gently tilt to saturate the paper. Common elution systems include: n-Butanol/acetic acid/water (2:1:5, use upper phase) for nylon fibers; n-Butanol/acetone/water/ammonia (5:5:1:2) for wool fibers; Toluene/pyridine (4:1) for polyester and acetate fibers. [6]
  • Chromatography: Place prepared TLC plate in chamber, ensuring the solvent level does not contact the sample spots directly. Cover chamber and allow solvent to migrate until the front reaches 1-2 cm from top of plate (typically 10-20 minutes). [6]
  • Visualization and Documentation: Mark solvent front immediately after removal. Examine under visible light, then under UV/alternate light sources. Document with photography. Measure migration distances and calculate Rf values (distance from origin to spot center divided by distance from origin to solvent front). Compare patterns between questioned and known samples. [6]

Advanced Instrumental Analysis Methods

Microfluidics Extraction Coupled with Mass Spectrometry

The integration of microfluidics technology with high-resolution mass spectrometry represents a significant advancement in forensic dye analysis, addressing the critical need for minimal sample consumption and automated processing. This approach enables the analysis of trace evidence samples that would be insufficient for traditional methods, with demonstrated capability to characterize multiple dyes (≥3 dyes) from a single fiber thread as short as 1 mm with a diameter of approximately 10 μm. The automated microfluidics device (MFD) system utilizes an in-house made automated procedure that requires only 10 μL of organic solvent for extraction, with total extraction and identification time under 12 minutes, making it both forensically efficient and environmentally friendly through reduced solvent consumption. [1] [2] [3]

Microfluidics-MS Protocol for Trace Fiber Analysis:

  • Instrument Setup: Configure the MFD system with appropriate solvent reservoirs (typically pyridine/water 4:3 for nylon fibers). Calibrate Q-TOF mass spectrometer using standard compounds according to manufacturer specifications. Establish connection interface between MFD and MS. [1] [3]
  • Sample Preparation: Mount fiber sample (approximately 1 mm length) in MFD extraction chamber using clean forceps. For single fibers, use microscopic guidance for precise placement. [1] [3]
  • Extraction Parameters: Program automated extraction method with the following optimized conditions: extraction solvent volume = 10 μL; temperature = 80°C; extraction time = 5-7 minutes; mixing speed = moderate agitation. [1] [3]
  • MS Analysis Conditions: For Q-TOF MS analysis: Ionization mode = ESI positive/negative depending on dye class; mass range = 50-1500 m/z; resolution = >20,000 FWHM; source temperature = 150°C; desolvation temperature = 350°C; capillary voltage = 2.5-3.0 kV; cone voltage = 20-40 V. [1] [3]
  • Tandem MS Analysis: For structural characterization, employ MS/MS fragmentation with collision energy optimized based on dye class (typically 15-35 eV). Use argon as collision gas. [1] [3]
  • Data Analysis: Process high-resolution mass spectra to determine elemental composition and isotopic distributions. Compare fragmentation patterns with reference standards or databases for structural identification. Use statistical analysis for comparison of questioned and known samples. [1] [3]
Capillary Electrophoresis Analysis

Capillary Electrophoresis (CE) offers an alternative separation technique for forensic dye analysis, providing excellent resolution for complex dye mixtures including anthraquinone, azo, and metal complex acid dyes from nylon fibers. The high separation efficiency of CE complements chromatographic approaches and can be particularly valuable for dyes that are challenging to resolve using TLC or LC methods. The optimization of CE conditions enables discrimination of dyes with similar colors through their distinctive migration times and diode array spectra. [7]

CE Protocol for Acid Dye Analysis:

  • Extraction Optimization: Perform combinatorial experiments using three-component mixture designs varying water, pyridine, and aqueous ammonia at different extraction temperatures and durations. Model extraction efficiency as a function of solvent composition to define optimum conditions for specific dye subclasses. [7]
  • CE Conditions: Prepare electrolyte solution of 15 mM ammonium acetate in acetonitrile/water (40:60, v/v) at pH 9.3. Set separation voltage to 20-30 kV with capillary temperature maintained at 25°C. Use hydrodynamic injection (0.5 psi for 5-10 seconds). [7]
  • Detection: Employ diode array detection with scanning from 200-800 nm. Monitor specific wavelengths characteristic of different dye classes (e.g., 254 nm, 520 nm, 620 nm). [7]
  • Data Analysis: Compare migration times and UV-Vis spectra of questioned and known samples. Use peak area ratios for quantitative comparisons when appropriate. [7]

Workflow Visualization

tlc_workflow start Fiber Evidence visual Visual Examination (Color, Texture) start->visual solubility Solubility Testing (Solvent Screening) visual->solubility extraction Dye Extraction (Pyridine/Water 4:3, 90-100°C, 15-20 min) solubility->extraction spotting TLC Plate Spotting (≤2 mm spots) extraction->spotting chamber Prepare TLC Chamber (Elution Solvent + Filter Paper) spotting->chamber development Develop TLC Plate (Until solvent front 1-2 cm from top) chamber->development visualization Visualization (Visible & UV Light) development->visualization documentation Documentation (Photography & Rf Calculation) visualization->documentation comparison Pattern Comparison (Questioned vs. Known Samples) documentation->comparison

Diagram 1: Traditional TLC Workflow for Forensic Dye Analysis. This workflow outlines the sequential steps for dye extraction and TLC analysis, from initial fiber examination through pattern comparison.

microfluidics_ms_workflow sample_prep Sample Preparation (1mm fiber in MFD chamber) extraction Automated Extraction (10μL solvent, 80°C, 5-7 min) sample_prep->extraction transfer Extract Transfer To MS Interface extraction->transfer ms_analysis Q-TOF MS Analysis (ESI±, HR mass measurement) transfer->ms_analysis msms MS/MS Fragmentation (Structural characterization) ms_analysis->msms data_processing Data Processing (Elemental composition, isotopic distribution) msms->data_processing database Database Comparison (Statistical analysis) data_processing->database report Report Generation (Dye identification with confidence metrics) database->report

Diagram 2: Microfluidics-MS Workflow for High-Sensitivity Dye Analysis. This automated workflow enables rapid analysis of minute fiber samples with minimal solvent consumption.

Applications and Conclusion

Forensic Implementation Considerations

The implementation of dye analysis methods in forensic laboratories requires careful consideration of sample preservation, method validation, and quality assurance. As outlined in ASTM E2227-13 Standard Guide for Forensic Examination of Non-Reactive Dyes in Textile Fibers by Thin-Layer Chromatography, forensic service providers must maintain strict protocols to ensure the reliability and admissibility of results in legal proceedings. Additionally, accreditation through programs such as the ANSI National Accreditation Board (ANAB) instills confidence in the competencies of forensic laboratories performing fiber and dye analysis. [4]

The evolution of dye extraction and analysis methods has progressively addressed the critical needs of forensic science. Traditional techniques like TLC continue to offer value for routine casework, while advanced approaches such as microfluidics-MS and CE provide enhanced capabilities for challenging samples. The development of standardized processes for identifying dyes in fibers, supported by statistical rigor and objective comparison methodologies, represents a significant step forward in responding to the National Academy of Sciences recommendations for improved quantitative analysis of trace evidence. These advancements ultimately strengthen the evidential value of fiber evidence in courtroom proceedings through improved discriminatory power and statistical assessment. [8]

References

Acid Brown 434 for silk cotton wool dyeing and printing

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Acid Brown 434

The following table summarizes the key identifiers and basic properties of this compound gathered from the search results.

Property Value / Description
CAS No. 126851-40-9 [1] [2] [3]
Common Names This compound, Acid Brown RL, Everlan Brown ERL [1]
Appearance Information not available in search results
Primary Applications Wool, nylon, silk, and other protein fibers [2]. Also listed for leather [3].
Density 1.89 at 20℃ [1]
Water Solubility 53.8 g/L at 22℃ [1]
LogP -2.2 at 22℃ [1]

General Application Notes for Acid Dyes

The core principle of acid dyeing involves using an acidic dyebath (with vinegar or citric acid) and heat to fix the dye to the fibers [4] [5]. The protocols below are standard methods for acid dyes and can be used as a starting point for this compound.

Immersion Dyeing (Stove Top Method)

This method is suitable for all protein fibers, especially wool, as it allows for careful temperature control to prevent felting [5].

Workflow: Immersion Dyeing

G A Weigh dry fabric/fiber B Wet fabric thoroughly A->B C Prepare dye bath Heat water, dissolve dye powder B->C D Add wet fabric to bath C->D E Raise temperature to 185-200°F (85-93°C) D->E F Add acidulant (Vinegar/Citric Acid) E->F G Maintain temperature & stir for 30 min F->G H Cool dyebath gradually G->H I Rinse until water runs clear H->I J Wash with detergent I->J

  • Step 1: Pre-wet the Material. Thoroughly wet the fiber (wool, silk, or nylon) in warm water before dyeing [5].
  • Step 2: Prepare the Dyebath. Fill a stainless steel or enamel pot with enough hot water for the material to move freely. Turn on the heat [5].
  • Step 3: Add Dye. Add the dye powder to the pot and stir until fully dissolved. A typical starting point is 2-4% of the dry weight of the fabric in dye powder (e.g., 0.3 to 0.6 oz for 1 lb of fabric) [5].
  • Step 4: Add Material. Add the pre-wetted fabric to the dyebath [5].
  • Step 5: Heat. Raise the temperature to 185-200°F (85-93°C), just below boiling. Stir frequently [5].
  • Step 6: Acidulate. Add 1/4 cup of white vinegar or 1 tablespoon of citric acid per pound of dry fabric. Avoid pouring directly onto the fabric [5].
  • Step 7: Maintain Dyeing. Maintain the temperature and stir frequently for 30 minutes [5].
  • Step 8: Cool and Rinse. For wool, a gradual cooling of the dyebath is important to prevent felting. Remove the fabric and rinse it in progressively cooler water until it runs clear [5].
  • Step 9: Wash. Finally, wash the dyed material with a mild detergent (e.g., Dharma Dyer's Detergent) in warm water to remove any unfixed dye [5].
Direct Printing & Painting

Acid dyes can be used for direct application techniques like painting, stamping, or screen printing, which require a thickener and steam setting to fix the dye [5].

Workflow: Direct Printing & Painting

G A Pre-wash fabric to remove sizing B Prepare dye stock solution A->B C Prepare thickener paste (Sodium Alginate) B->C D Mix dye & thickener C->D E Apply to fabric (Print, Paint, Stamp) D->E F Air dry completely E->F G Steam set for fixation F->G H Post-process (Rinse, Wash) G->H

  • Step 1: Prepare the Fabric. Wash, dry, and iron the fabric (silk or wool) to remove any sizing or finishes [5].
  • Step 2: Prepare Dye Stock Solution.
    • Add 1 cup of very hot water to 0.5 oz (14g) of Acid Dye powder. Stir until dissolved to create a concentrated stock solution [5].
    • For painting, this stock is often diluted further. Before use, add 1 tsp of vinegar per cup of final dye solution to improve colorfastness [5].
  • Step 3: Prepare Thickener Paste.
    • Mix chemical water by adding 1/4 cup of urea (helps keep dyes soluble) and 1 tablespoon of vinegar to 1 quart of water [5].
    • Slowly sprinkle Sodium Alginate (use 'F' grade for fine lines on silk, 'SH' for cotton) over the solution while stirring constantly for 10 minutes or using a blender. Let it stand for a few hours or overnight before use [5].
  • Step 4: Combine for Printing. Add the prepared dye stock solution to the thickener paste. The proportion depends on the desired color intensity [5].
  • Step 5: Apply the Dye. Use the dye-thickener mixture for screen printing, hand-painting, or stamping on the prepared fabric [5].
  • Step 6: Set the Dye.
    • Air dry the printed/painted fabric completely [5].
    • Fix the dyes by steam setting. The specific time and temperature for steam setting this compound would require optimization, but general guidelines for acid dyes are available from thickener and dye manufacturers.
  • Step 7: Post-processing. After steaming, rinse the fabric to remove the thickener and any unfixed dye, then wash with a mild detergent [5].

Critical Application Considerations

  • Material Suitability: Acid dyes are primarily intended for protein fibers (wool, silk) and nylon [4] [2] [6]. They are generally not effective on cellulose fibers like cotton unless a separate mordanting process is used, which is outside the scope of standard acid dyeing.
  • Safety Protocol: Although this compound's specific toxicity profile is not listed, handle all dye powders with care. Use gloves, a dust mask, and work in a well-ventilated area [5].
  • Dye Solubility: The solubility of this compound is known (53.8 g/L at 22°C) [1]. If you encounter issues dissolving the dye when making a stock solution, a small amount of alcohol (about 1 tablespoon) can be added as a wetting agent, or the solution can be gently heated [5].

Knowledge Gaps and Research Needs

The available information has several limitations for a research context:

  • Missing Performance Data: Critical data for textile applications, such as wash fastness, light fastness, and rubbing fastness, are not available for this compound in the search results.
  • Cotton Dyeing Protocol: As an acid dye, it is not inherently suitable for cotton. Achieving coloration on cotton would require extensive research into mordanting agents and techniques.
  • Optimized Formulations: The search results do not provide specific dye concentrations, pH levels, or exhausting agent recommendations optimized for this compound.

References

Acid Brown 434: Key Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the basic physico-chemical data available for Acid Brown 434, which is essential for understanding its behavior in water and selecting appropriate removal techniques.

Property Value Condition
CAS Registry Number 126851-40-9 -
Common Synonyms Acid Brown RL; Everlan Brown ERL -
Density 1.89 g/cm³ at 20°C
Water Solubility 53.8 g/L at 22°C
LogP (Octanol-Water) -2.2 at 22°C
Hazard Statement H412: Harmful to aquatic life with long-lasting effects -

Source: [1] [2]

Insights for Wastewater Removal Strategies

Based on its properties, you can infer the following to guide your experiments:

  • High Solubility and Low LogP: The high water solubility and negative LogP value indicate that this compound is highly hydrophilic (water-loving) and not prone to volatilize or accumulate in fats [1]. This makes physical separation methods like adsorption (e.g., using activated carbon) potentially challenging, though worth testing.
  • Potential for Advanced Oxidation Processes (AOPs): The dye's high solubility and persistence in water make it a good candidate for destruction via Advanced Oxidation Processes (AOPs). These processes use powerful, non-selective hydroxyl radicals to break down complex organic molecules [3].
  • Environmental Caution: The H412 hazard statement confirms that effective removal of this dye from wastewater is crucial to prevent long-term harm to aquatic ecosystems [2].

Proposed Experimental Workflow for AOPs

Given the lack of direct protocols for this specific dye, the following workflow adapts general AOP principles for investigating this compound removal.

cluster_screen Screening Phase cluster_opt Optimization Phase cluster_mon Monitoring Phase start Start: Prepare this compound Aqueous Solution m1 Screening of AOPs start->m1 m2 Optimization of Key Parameters m1->m2 a1 UV/H₂O₂ a2 Ozonation (O₃) a3 Photocatalysis (e.g., UV/TiO₂) a4 Fenton Reaction (Fe²⁺/H₂O₂) m3 Monitor Reaction & Assess Efficiency m2->m3 b1 pH Level b2 Catalyst/Oxidant Dosage b3 Reaction Time b4 Irradiation Intensity (if applicable) end Analyze Data & Scale-Up m3->end c1 Dye Concentration (UV-Vis Spectrophotometry) c2 Total Organic Carbon (TOC) for Mineralization c3 Acute Aquatic Toxicity Bioassays

Frequently Asked Questions

Why are Advanced Oxidation Processes (AOPs) recommended for degrading this compound? AOPs are recommended because they generate highly reactive and non-selective hydroxyl radicals (•OH) that can effectively break down complex, non-biodegradable organic molecules like dyes into smaller, less harmful end-products, or even achieve full mineralization to CO₂ and water [3]. The high solubility of this compound makes it well-suited for treatment in these aqueous-phase chemical processes.

What is a key analytical challenge in monitoring the degradation of this compound? A primary challenge is distinguishing between decolorization and complete mineralization. The dye's chromophore structure may break down quickly, making the solution appear colorless, but the organic carbon may still remain in the water as transformation products. It is crucial to use complementary techniques: UV-Vis spectrophotometry to track color removal and Total Organic Carbon (TOC) analysis to confirm the actual destruction of the organic molecule [3].

References

adsorption removal Acid Brown 434 nanocellulose

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Experimental Issues

Here are answers to specific problems you might encounter when working with nanocellulose adsorbents for dye removal.

Problem Question Potential Cause & Solution

| Low Dye Removal Efficiency | • Cause: Inadequate surface charge or functional groups on nanocellulose. • Solution: Chemically modify nanocellulose to introduce more anionic groups (e.g., carboxyl via TEMPO-oxidation, sulfate via acid hydrolysis, or amine via silanization) to enhance electrostatic attraction with cationic dyes [1] [2] [3]. | | Slow Adsorption Kinetics | • Cause: Diffusion limitations or low affinity between adsorbent and dye. • Solution: Ensure proper dispersion of nanocellulose in solution. Increase surface area by using aerogel or hydrogel forms. Verify that solution pH is optimized for the dye-adsorbent pair (e.g., low pH for anionic dyes, high pH for cationic dyes) [4] [5]. | | Poor Selectivity for Target Dye | • Cause: Non-specific binding sites on nanocellulose surface. • Solution: Implement targeted surface functionalization. For example, graft specific functional groups like N-[3-(trimethoxysilyl)propyl]ethylenediamine (TMSPEDA) that have high affinity for your target dye molecule [4]. | | Difficulty Regenerating/Reusing Adsorbent | • Cause: Strong chemisorption or irreversible binding of dye. • Solution: Use desorbing agents like diluted acids, bases, or salts in the regeneration step. Studies show that properly designed adsorbents can be used for at least 5 adsorption/desorption cycles without significant capacity loss [4]. |

Experimental Protocols for Key Processes

Here are detailed methodologies for the core activities involved in creating and testing a nanocellulose-based adsorbent.

Protocol 1: Surface Functionalization of Nanocellulose with TMSPEDA

This protocol, adapted from a study on Reactive Yellow 2 dye, describes grafting amine groups onto nanocellulose to enhance its adsorption capacity [4].

  • Slurry Preparation: Slurry 10.00 g of nanocrystalline cellulose (nanocel) in 100.0 mL of ethanol. Add 100 µL of NH₄OH (28%) to catalyze the reaction.
  • Add Grafting Agent: Add 2.50 g of N-[3-(trimethoxysilyl)propyl]ethylenediamine (TMSPEDA) to the mixture. The final pH should be 10–11.
  • Reaction: Magnetically stir the reaction mixture for 24 hours at 70–75 °C under a reflux condenser.
  • Washing & Drying: Filter the resulting brown slurry under pressure. Rinse thoroughly with a 1:1 water-ethanol mixture, followed by distilled water to remove any unreacted TMSPEDA. Dry the final product (SPEDA@nanocel) in a conventional oven at 85 °C for 30 hours.

The diagram below illustrates this functionalization workflow.

G Start Start Functionalization Slurry Create Slurry: 10g nanocel in 100mL ethanol + 100µL NH₄OH Start->Slurry Graft Add Grafting Agent: 2.50g TMSPEDA Slurry->Graft React React: 24h at 70-75°C with reflux Graft->React Wash Wash & Filter: Water-ethanol mixture then distilled water React->Wash Dry Dry Product: 30h at 85°C Wash->Dry End SPEDA@nanocel Ready Dry->End

Protocol 2: Batch Adsorption Experiment for Dye Removal

This is a general protocol for testing the adsorption performance of your functionalized nanocellulose [4] [6] [5].

  • Prepare Stock Solution: Prepare a known concentration of dye (e.g., Acid Brown 434) in distilled water.
  • Set Up Experiments: In a series of Erlenmeyer flasks, add a fixed mass of your adsorbent (e.g., 50 mg) to a fixed volume of the dye solution (e.g., 50 mL).
  • Control Parameters: Adjust key parameters systematically across different flasks:
    • pH: Use 0.1 M HCl or NaOH to adjust initial pH (e.g., from 2 to 10).
    • Contact Time: Agitate the flasks on a shaker and take samples at different time intervals.
    • Initial Concentration: Use dye solutions of varying concentrations.
    • Temperature: Conduct experiments at different temperatures for thermodynamic studies.
  • Sample & Analyze: At the end of each contact time, separate the adsorbent by filtration or centrifugation. Analyze the concentration of dye remaining in the supernatant using a UV-Vis spectrophotometer at the dye's characteristic wavelength.

Performance Data for Reference

The following table summarizes adsorption performance data for various nanocellulose-based materials on different dyes, which can serve as a benchmark. Note that the values for Acid Brown are for a similar dye, Acid Brown 354, adsorbed onto raw plant biomass, indicating room for improvement with engineered nanocellulose [7].

Adsorbent Material Target Dye Maximum Adsorption Capacity (mg/g) Optimal pH Key Functionalization Citation
SPEDA@nanocel Reactive Yellow 2 112.3 mg/g 2 Amine groups (TMSPEDA) [4]
CNC/CMC/Zeolite Membrane Methylene Blue 76.5 mg/g Alkaline Carboxylate, hydroxyl, zeolite [6]
Haloxylon recurvum Biomass Acid Brown 354 10.0 mg/g Information missing Native plant functional groups [7]
TEMPO-oxidized CNF (TOCNF) Copper Ions (Cu²⁺) 102.9 mg/g 5 Carboxyl groups [2]

Key Considerations for Experimental Design

  • Characterization is Crucial: Always characterize your functionalized nanocellulose using techniques like FTIR (to confirm new functional groups), SEM (to examine morphology), and BET (to measure surface area) [4] [7].
  • Correct Kinetic Modeling: Use non-linear fitting methods when analyzing your kinetic data (e.g., Pseudo-First-Order, Pseudo-Second-Order). Using linearized forms can lead to incorrect conclusions about the adsorption mechanism [5].
  • Explore Composites: For enhanced performance, consider creating composites by combining nanocellulose with other materials like zeolites, chitosan, or carbon nanomaterials to add porosity and additional active sites [1] [6].

References

Understanding Acid Brown 434 and Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Acid Brown 434 is a chemical dye with the CAS number 126851-40-9. Key properties from available data show a water solubility of 53.8 g/L at 22°C and a density of 1.89 at 20°C [1].

For researchers, poor solubility can lead to:

  • Low bioavailability and inconsistent experimental results
  • Difficulty in formulation and reproduction of experiments
  • Challenges in achieving desired color intensity or properties

Strategies to Improve Solubility

The table below summarizes the primary methods you can investigate, adapted from techniques used for poorly water-soluble active pharmaceutical ingredients (APIs) [2].

Method Basic Principle Key Parameters/Agents Potential Advantages
Particle Size Reduction (Nanonization) Increases surface area to volume ratio, enhancing dissolution. Media milling, high-pressure homogenization, stabilizers (e.g., HPMC, PVP, polysorbate 80) [2] Does not alter chemical structure; can significantly increase saturation solubility [2].
Solid Dispersion Disperses a poorly soluble compound within a hydrophilic polymer matrix. Polymers like Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC) [2] Can dramatically increase dissolution rate and apparent solubility.
Surfactant Use Reduces interfacial tension and improves wetting. Ionic (e.g., Sodium Lauryl Sulfate - SLS) and non-ionic (e.g., Tween 80) surfactants [2] Simple to implement; effective at low concentrations.
Salt Formation Converts the compound into a more soluble ionic form via reaction with an acid or base. Acid/Base selection based on pKa and stability [2] Can greatly improve water solubility and stability.
pH Adjustment Ionizes the compound to a more soluble form by changing the pH of the solvent. Use of buffers (e.g., phosphate, citrate) [2] Simple and direct method for ionizable compounds.
Inclusion Complexes Incorporates the molecule into the cavity of a cyclodextrin ring. Hydroxypropyl-β-cyclodextrin, Sulfobutylether-β-cyclodextrin [2] Can enhance both solubility and stability.

Experimental Workflow for Solubility Enhancement

This general workflow, visualized in the diagram below, can guide your experimentation with this compound.

G Start Start: Characterize Native This compound A1 Initial Solubility Screening (pH adjustment, surfactants) Start->A1 A2 Promising result? A1->A2 B1 Advanced Solid-State Methods (solid dispersion, complexation) A2->B1 No D Formulate & Stabilize Final Product A2->D Yes B2 Successful? B1->B2 C1 Particle Engineering (nanosuspension) B2->C1 No B2->D Yes C2 Successful? C1->C2 C2->D Yes End Final Optimized Formulation C2->End No, reconsider all strategies D->End

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to try first for improving solubility? A1: pH adjustment and surfactant addition are often the simplest first steps. If this compound has ionizable groups, using a buffer to adjust the pH can be highly effective. Similarly, adding a small amount of a surfactant like Tween 80 or SLS can improve wetting and solubility with minimal effort [2].

Q2: How can I assess if my solubility enhancement experiment is successful? A2: Success is measured by comparing the saturation solubility and dissolution rate of your new formulation against the original, unmodified this compound. This typically involves:

  • Creating a saturated solution of the formulation.
  • Filtering it to remove undissolved particles.
  • Using a validated analytical method (e.g., UV-Vis spectroscopy) to quantify the dissolved concentration of the dye [2].

Q3: Why is my nanosuspension unstable and showing particle growth or agglomeration? A3: Instability in nanosuspensions is often due to Ostwald ripening (where larger particles grow at the expense of smaller ones) or agglomeration due to high surface energy. This can be mitigated by:

  • Optimizing the stabilizer system: Use a combination of polymers (e.g., HPMC) and surfactants (e.g., SLS) [2].
  • Ensuring a narrow particle size distribution to minimize Ostwald ripening [2].

Key Signaling Pathways in Solubility & Excretion

While not directly applicable to solubility, understanding cellular excretion pathways can be relevant for dye metabolism studies. The diagram below illustrates a key pathway from intestinal cell research, where soluble uric acid upregulates the PDZK1 and ABCG2 proteins to enhance excretion [3]. This showcases how a biological system handles a soluble molecule.

G UA Soluble Uric Acid TLR4 TLR4 Receptor UA->TLR4 PI3K PI3K/Akt Signaling Activation UA->PI3K Inflammasome NLRP3 Inflammasome Activation TLR4->Inflammasome PDZK1 Increased PDZK1 Expression Inflammasome->PDZK1 ABCG2_Expr Increased ABCG2 Expression Inflammasome->ABCG2_Expr PI3K->PDZK1 PI3K->ABCG2_Expr PDZK1->ABCG2_Expr ABCG2_Trans Translocation of ABCG2 to Plasma Membrane PDZK1->ABCG2_Trans ABCG2_Expr->ABCG2_Trans Excretion Enhanced Cellular Excretion ABCG2_Trans->Excretion

Conclusion and Final Recommendations

The information and workflows provided here are a robust starting point for troubleshooting this compound solubility.

  • Begin with simple methods like pH adjustment and surfactants before moving to more complex techniques like nanosuspension [2].
  • Characterize your starting material and systematically evaluate each formulation against key performance metrics.
  • A combination of techniques (e.g., a nanosuspension stabilized with a surfactant) often yields the best results.

References

optimizing Acid Brown 434 dye bath concentration

Author: Smolecule Technical Support Team. Date: February 2026

General Principles for Acid Dye Optimization

While specific data for Acid Brown 434 is unavailable, the general methodology for optimizing acid dye baths is well-established. The key parameters and a typical workflow are outlined below. You would need to experimentally determine the optimal values for this compound.

Key Optimization Parameters

Parameter Description & Impact Typical Optimization Approach
Dye Concentration Percentage of dye relative to weight of fabric (WOF). Determines color depth/intensity. [1] Start with 1.5-2% WOF for most colors; increase to 4% for deep shades like navy/black. [1]
pH Level Acidity affects dye fixation. Controlled by acetic acid (vinegar) or citric acid. [1] Use acidic dye bath (e.g., with vinegar or citric acid). [1] Specific optimal pH varies by dye.
Temperature Higher temperatures improve dye molecule migration and exhaustion. [1] Use very hot water; stove-top or steam fixation often required. [1]
Process Time Duration material stays in dye bath. Affects dye uptake and uniformity. [1] Requires consistent time and agitation for even results. [1]
Leveling Agents Salts like Glauber's Salt promote even dye distribution. [1] Used with Leveling Acid Dyes for solid colors. [1]

General Experimental Workflow The following diagram maps out a logical workflow for experimentally determining the optimal dye bath conditions.

D Start Define Objective (e.g., Shade Depth, Fastness) P1 Design of Experiment (DOE) Start->P1 P2 Prepare Dye Bath (Vary Concentration, pH, Temp) P1->P2 P3 Conduct Dyeing Trial P2->P3 P4 Evaluate Results (Color Strength, Evenness) P3->P4 P5 Test Fastness (Wash, Light, Rub) P4->P5 Decision Objectives Met? P5->Decision End Establish Optimal Protocol Decision->End Yes Loop Adjust Parameters Decision->Loop No Loop->P2

References

Chemical Identity & Properties of Acid Brown 434

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifying information and available physicochemical properties for Acid Brown 434, which are foundational for understanding its environmental behavior [1] [2].

Property Value
CAS Number 126851-40-9 [1] [2]
Synonyms Acid Brown RL; Everlan Brown ERL [1] [2]
Density 1.89 (at 20°C) [1] [2]
Water Solubility 53.8 g/L (at 22°C) [1] [2]
Log P (Partition Coefficient) -2.2 (at 22°C) [1] [2]

> Note: The provided Log P value of -2.2 suggests that this compound is hydrophilic and more likely to be found in water than in fatty tissues, which can influence its bioavailability and potential toxicity to aquatic organisms [1] [2].

Strategy for Estimating Fish Toxicity

In the absence of experimental data, a reliable strategy is to use a Quantitative Structure-Activity Relationship (QSAR) model. The EPA's Toxicity Estimation Software Tool (TEST) is designed for this exact purpose, allowing you to estimate toxicity based on the chemical's molecular structure [3].

TEST can estimate the 96-hour fathead minnow LC₅₀, a standard measure for acute fish toxicity. It uses several QSAR methodologies, and for the most robust prediction, the Consensus Method is recommended as it averages the results from multiple models [3].

The following workflow outlines the process of using the TEST software to generate a toxicity estimate:

Start Start: Need for Fish LC₅₀ Data A Input Chemical Structure of this compound Start->A B TEST Software Calculates Molecular Descriptors A->B C Run QSAR Models B->C D Generate Consensus Prediction C->D E Obtain Estimated 96-hr Fathead Minnow LC₅₀ D->E

How to Use the EPA TEST Software

Here is a practical guide for researchers on your team to use the TEST tool effectively.

  • Download and Install: TEST is freely available for download from the official U.S. EPA website [3]. The current version is 5.1.2, and it can be installed on standard Windows systems. The EPA recommends having 8 GB of RAM for optimal performance [3].
  • Run the Analysis:
    • Launch TEST and input the chemical structure of this compound using the built-in chemical sketcher.
    • For the toxicity endpoint, select "96-hour fathead minnow LC50".
    • For the methodology, choose "Consensus method" to get an average prediction from several robust models [3].
  • Interpret the Output: The software will provide an estimated LC₅₀ value. It is crucial to consult the software's documentation and help guides to understand the confidence metrics and applicability domain of the prediction, as these factors determine the reliability of the estimate for your specific chemical [3].

Frequently Asked Questions (FAQ)

Q1: Why is there no experimental DL50/LC50 value for this compound in public databases? A1: This is common for many industrial chemicals. Comprehensive experimental toxicity testing on all species is resource-intensive. Regulatory frameworks increasingly use QSAR tools like TEST to prioritize chemicals for testing and provide initial hazard assessments [3] [4].

Q2: The TEST software provides multiple prediction methods. Which one should I use? A2: The EPA's TEST software includes several QSAR methodologies [3]. For the most reliable estimate, the Consensus method is generally preferred because it averages predictions from different models (Hierarchical, Single-Model, Group Contribution, etc.), reducing the bias of any single approach [3].

Q3: Can I use this estimated LC50 value in official regulatory submissions? A3: An estimate from TEST is suitable for internal risk assessment, screening, and priority-setting. For definitive regulatory purposes, you should consult the specific requirements of the relevant agency. The EPA uses data from tools like TEST in its own chemical screening and prioritization work [4].

References

REACH legislation compliance metal complex dyes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding REACH and Metal Complex Dyes

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is the primary EU regulation for chemicals. It operates on the principle that manufacturers, importers, and downstream users are responsible for ensuring the safe use of their substances [1].

Metal complex dyes fall under REACH scope as manufactured chemical substances. Key considerations for your research and development work include:

  • Heavy Metal Content: These dyes contain metals like chromium, cobalt, or nickel, which are often restricted under REACH Annex XVII or listed as Substances of Very High Concern (SVHCs) [2] [3].
  • Polymer Considerations: If your research involves dye-containing polymers, be aware that the 2025 REACH revision introduces a new notification requirement for polymers and registration for those with hazardous properties [4].

Key REACH Compliance Workflow

The diagram below outlines the core compliance process for a substance under REACH, from identification to ongoing updates.

REACH_Workflow Start Substance Identification & Data Gathering A Determine Tonnage Band (per manufacturer/importer per year) Start->A B Check SVHC Candidate List (>0.1% w/w notification) A->B C Check Annex XVII (Restriction List) A->C D Pre-register/Register with ECHA B->D C->D E Prepare Chemical Safety Report (≥10 tonnes) D->E F Supply REACH SDS or eSDS E->F G Update Dossiers & Communicate New Info F->G

REACH Information Requirements by Tonnage Band

The data you need to generate or collect depends on the annual tonnage manufactured or imported. The following table summarizes the standard information requirements [5].

Tonnage Band (per year) Key Information Requirements
1 to 10 tonnes Physicochemical data (e.g., melting point, water solubility), in vitro skin/eye irritation, skin sensitization, in vitro gene mutation, short-term toxicity on invertebrates, ready biodegradability [5].
10 to 100 tonnes All Annex VII data, plus in vitro mutagenicity studies, degradation studies (hydrolysis, adsorption/desorption), acute toxicity (inhalation), short-term repeated dose toxicity (28-day), screening for reproductive/developmental toxicity [5].
100 to 1000 tonnes All lower tonnage data, plus sub-chronic toxicity (90-day), prenatal developmental toxicity, extended one-generation reproductive toxicity (if triggered), long-term aquatic toxicity studies [5].
1000+ tonnes All lower tonnage data, plus long-term repeated dose toxicity (≥12 months), carcinogenicity studies (if triggered), further degradation testing [5].

Testing Adaptation and Alternatives: Before conducting new tests, especially involving vertebrate animals, you must gather all existing information and consider using alternative methods. Testing on vertebrate animals is only permitted as a last resort [5].

Substance Identification and Analytical Testing

Accurately identifying your substance is the foundation of REACH compliance. The analytical data you provide must build a robust substance identity profile [6].

Recommended Analytical Techniques [6]:

  • Spectroscopy: UV/Vis, IR, NMR, and MS to confirm molecular structure.
  • Chromatography: HPLC or GC to confirm substance purity and identify impurities.
  • Inorganic Analysis: ICP-MS, ICP-OES, XRF, or ion chromatography for metal content.

Restricted Substances and SVHCs

Annex XVII (Restriction List) Annex XVII prohibits or restricts the market placement and use of specific hazardous substances, including heavy metals common in metal complex dyes. The table below lists key heavy metal restrictions [2].

Substance Restriction (Examples)
Cadmium & compounds ≤ 0.01% by weight in plastic materials and metal items intended for piercing jewellery [2].
Lead & compounds ≤ 0.05% by weight in jewellery articles and items children might place in their mouths [2].
Nickel & compounds Nickel release limits of ≤ 0.2 μg/cm²/week for post assemblies and ≤ 0.5 μg/cm²/week for direct and prolonged skin contact articles [2].
Chromium VI compounds ≤ 3 mg/kg (0.0003%) in leather articles (e.g., watch straps) in contact with the skin [2].

Substances of Very High Concern (SVHCs)

  • If your metal complex dye contains an SVHC from the Candidate List at a concentration above 0.1% by weight, you must provide sufficient information to ensure safe use and notify ECHA via the SCIP database upon request [2] [3].
  • Many heavy metals and their compounds, such as lead, cadmium, and chromium, are found on the SVHC Candidate List [2].

Frequently Asked Questions (FAQs)

Q1: Is a Safety Data Sheet (SDS) always required for metal complex dyes under REACH? You must supply a REACH-compliant SDS if your substance or mixture is classified as hazardous, is persistent, bioaccumulative and toxic (PBT), very persistent and very bioaccumulative (vPvB), or contains an SVHC above certain concentration thresholds (typically ≥0.1% for solids, ≥0.2% for gases) [7]. Even for non-hazardous substances, providing an SDS is considered good practice.

Q2: What is the difference between an SDS and an eSDS? An eSDS (extended Safety Data Sheet) is a standard SDS with an attached Exposure Scenario (ES). An ES describes the operational conditions and risk management measures needed to control exposures to humans and the environment for your identified uses. An eSDS is required for substances registered in quantities of 10 tonnes or more per year that are classified as hazardous [7].

Q3: What are the major changes in the 2025 REACH revision that affect my research? Key changes from the 2025 reform proposal include [4]:

  • Registration Validity: Registration numbers will expire after 10 years, requiring re-registration.
  • Stricter Data Requirements: Simplified registrations for 1-10 tonnes are abolished; full data requirements are now enforced retroactively.
  • New ECHA Powers: ECHA can revoke registrations for non-compliance, such as failure to update dossiers.
  • Polymer Notification: All polymers produced at over 1 tonne per year will require notification.

Q4: My organization only develops dyes for R&D. Do we still have REACH obligations? Yes, but there are specific exemptions. REACH provides exemptions for substances used in Product and Process Orientated Research and Development (PPORD). You can apply for a PPORD exemption for up to 5 years (extendable to 10), which allows you to produce or import a substance without a full registration, provided you comply with the conditions specified in the exemption notification [8].

Recommendations for Your Technical Support Center

  • Maintain a Regulatory Watch: Assign a team to monitor ECHA's website for updates to the SVHC Candidate List, Annex XVII, and relevant guidance documents [8].
  • Centralize Compliance Data: Create a secure database for all substance identity data, test reports, SDSs, and correspondence with ECHA to streamline registration and audits.
  • Foster Supplier Dialogue: Proactively engage with your raw material suppliers to obtain REACH-compliant SDSs and information on the presence of SVHCs in their products.

References

troubleshooting Acid Brown 434 fading resistance

Author: Smolecule Technical Support Team. Date: February 2026

Acid Brown 434: Basic Information

The table below summarizes the core identification and hazard information for this compound from the available data.

Property Details
CAS Registry Number 126851-40-9 [1]
Synonyms Acid Brown RL; Everlan Brown ERL [1]
EC Number 603-171-5 [1]
Hazard Statement H412: Harmful to aquatic life with long-lasting effects [1]
Common Applications Used for dyeing wool, nylon, silk, paper, leather, and in inks [2]

Suggested Troubleshooting Approach for Fading

Without specific experimental data on fading, here is a structured approach you can take to diagnose the problem.

Start Start: this compound Fading Sub1 Substrate & Application Check Start->Sub1 Sub2 Post-Treatment & Environment Start->Sub2 Sub3 Dye Batch & Solution Start->Sub3 S1_1 Confirm substrate type (e.g., wool, nylon, silk) Sub1->S1_1 S1_2 Verify dyeing protocol (pH, temperature, time) S1_1->S1_2 S1_3 Check mordant use (if applicable) S1_2->S1_3 Resolution Implement Fix: Adjust process parameters or use protective finishes S1_3->Resolution S2_1 Review washing conditions detergent type, water hardness Sub2->S2_1 S2_2 Assess light exposure levels and duration S2_1->S2_2 S2_3 Check for abrasive physical wear S2_2->S2_3 S2_3->Resolution S3_1 Confirm dye purity and concentration Sub3->S3_1 S3_2 Check dye solution shelf life and storage conditions S3_1->S3_2 S3_2->Resolution

The flowchart above outlines key areas to investigate. Here are specific questions and methodological steps for each:

  • Substrate and Application

    • Question: Was the dye applied to the recommended substrate (e.g., wool, nylon) under optimal conditions? [2]
    • Method: Replicate the dyeing process on a standard substrate (e.g., a nylon 6,6 fabric) using a controlled protocol. Systematically vary one parameter at a time, such as pH (4-8), temperature (80-100°C), and time (30-60 minutes). Compare the color fastness of these samples.
  • Post-Treatment and Environmental Exposure

    • Question: Is the fading due to washing, light exposure, or abrasion after dyeing?
    • Method:
      • Lightfastness: Exize dyed samples to a standardized light source (e.g., a xenon-arc lamp) for a set duration alongside a blue wool scale standard. Measure color change with a spectrophotometer.
      • Wash Fastness: Launder dyed samples in a Launder-Ometer with different detergent solutions and temperatures. Assess fading against grayscale.
  • Dye Batch and Solution Integrity

    • Question: Could the dye itself be degraded or impure?
    • Method: Perform thin-layer chromatography (TLC) on a sample from your dye batch against a known pure standard. Any additional spots may indicate impurities or decomposition products.

Recommendations for Further Research

To find more specific technical data, I suggest you:

  • Consult Specialized Databases: Search in-depth chemical databases like SciFinder or Reaxys, which often contain detailed technical properties and application notes not found in general web searches.
  • Contact Suppliers Directly: Reach out to manufacturers or suppliers (e.g., Viana Chemicals) for technical data sheets, which typically include fastness properties and application guidelines [2].
  • Broaden Search Terms: Use more general terms like "acid dye fading resistance," "textile dye lightfastness improvement," or "mordant for acid dyes" to find relevant scientific papers and technical reviews.

References

separation challenges Acid Brown 434 isomers

Author: Smolecule Technical Support Team. Date: February 2026

Separation Techniques for Complex Isomers

For a technical support context, the methodologies from these studies can be adapted into general troubleshooting protocols. The table below summarizes key separation techniques that could be relevant for addressing the challenges of Acid Brown 434 isomers.

Technique / Method Core Principle / Application Key Experimental Parameters / Conditions Reference / Context

| 2D-Liquid Chromatography (2D-LC) | Separates complex mixtures by two orthogonal separation mechanisms (e.g., achiral & chiral) in a single instrument. [1] | 1st Dimension: Kinetex F5 column, 10 mM Ammonium Acetate/ACN (Gradient). 2nd Dimension: Chiralcel OD-H column, 0.1% DEA in MeOH:ACN (90:10, v/v) (Isocratic). | Separation of azatryptophan positional isomers and enantiomers. [1] | | LC-ESI-MS/MS for E/Z Isomers | Chromatographically separates and quantifies geometric isomers in a biological matrix. [2] | Column: Gemini C18 (50mm x 4.6mm, 5µm). Mobile Phase: 1% Formic Acid & Methanol (50:50, v/v). Detection: ESI+/MRM (m/z 306.1→233.0). [2] | Quantitation of (E)- and (Z)-entacapone in human plasma. [2] | | GC with Temperature Programming | Resolves geometric & positional isomers of fatty acids by manipulating their relative elution order with temperature. [3] | Column: 100-m highly polar capillary (e.g., CP Sil 88). Method: Two separate temperature programs with plateaus at 175°C and 150°C. [3] | Analysis of cis/trans 16:1, 18:1, 18:2, and 18:3 isomers in milk fat. [3] | | Advanced MS with Laser Spectroscopy | Identifies and separates isomers within a mass spectrometer using ion mobility and laser photodissociation. [4] | Combines Ion Mobility Spectrometry (IMS) with UV/Visible Laser Photodissociation and Action Spectroscopy. [4] | Identification of protonation, structural, conformational, and chiral isomers. [4] |

Detailed Experimental Protocols

Here are more detailed methodologies based on the search results, which can serve as templates for developing standard operating procedures.

1. Protocol for 2D-LC Separation of Isomeric Mixtures [1] This method is highly effective for separating a mixture of positional isomers and their enantiomers.

  • Sample Preparation: Dissolve the isomeric mixture in a solvent compatible with the initial mobile phase (e.g., 1% Formic Acid & Methanol).
  • First Dimension (Achiral Separation):
    • Column: Kinetex F5 (core-shell particle technology).
    • Mobile Phase: A: 10 mM Ammonium Acetate in Water; B: Acetonitrile (ACN).
    • Elution Mode: Gradient.
    • Detection: UV-Vis or MS.
  • Peak Management:
    • The eluent from the first dimension is directed to a UV detector.
    • Based on retention time, the racemate peaks are selectively "heart-cut" and transferred to a storage loop.
  • Second Dimension (Chiral Separation):
    • Column: Chiralcel OD-H.
    • Mobile Phase: 0.1% Diethylamine (DEA) in Methanol:ACN (90:10, v/v).
    • Elution Mode: Isocratic.
    • Detection: UV-Vis or MS.
  • Analysis: The parked peaks are sequentially injected from the loop into the second dimension for final separation of the individual isomers.

2. Protocol for LC-ESI-MS/MS Separation of Geometric (E/Z) Isomers [2] This method is optimized for high-throughput, sensitive quantitation of geometric isomers.

  • Sample Preparation (Plasma):
    • Use 500 µL of sample matrix (e.g., plasma, or a solution of your dye).
    • Perform Liquid-Liquid Extraction (LLE) using an appropriate organic solvent.
    • Include an internal standard (e.g., Carbamazepine) for quantitation.
  • Chromatographic Separation:
    • Column: Gemini C18 (50mm x 4.6mm, 5µm particle size).
    • Mobile Phase: 1% Formic Acid : Methanol (50:50, v/v).
    • Flow Rate: Isocratic, typical for LC-MS/MS (e.g., 0.4-0.6 mL/min).
  • Mass Spectrometric Detection:
    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Scan Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Monitor the specific parent→product ion transitions for each isomer and the internal standard.

Troubleshooting Workflows for Isomer Separation

The following diagrams outline logical workflows for troubleshooting isomer separation challenges, based on the principles derived from the search results.

Start Start: Incomplete Separation of this compound Isomers LC LC Method Development Start->LC GC Evaluate GC Suitability Start->GC MS Advanced MS/ Ion Mobility Start->MS CheckHPLC Troubleshoot HPLC Baseline LC->CheckHPLC Baseline drift or poor peak shape TwoD Implement 2D-LC LC->TwoD Complex mixture requires higher resolution A1 Use fresh, high-quality solvents and mobile phase additives CheckHPLC->A1 Fix A2 Degas mobile phases thoroughly and clean system regularly CheckHPLC->A2 Fix A3 For gradient methods: balance mobile phase absorbance and use a static mixer CheckHPLC->A3 Fix

This workflow outlines a systematic approach to method selection and troubleshooting for separating complex isomers.

Start2D 2D-LC Method Setup FirstDim 1st Dimension: Achiral Separation Start2D->FirstDim HeartCut Heart-Cutting FirstDim->HeartCut Eluent containing unresolved racemates SecondDim 2nd Dimension: Chiral Separation HeartCut->SecondDim Transfer cut fraction via loop Result Resolved Isomers SecondDim->Result

This workflow visualizes the process of a two-dimensional liquid chromatography (2D-LC) analysis for separating complex isomeric mixtures.

Technical Support FAQs

Based on common chromatography challenges and the search results, here are potential FAQs for your support center.

Q1: Our HPLC baseline is drifting significantly during a gradient method for analyzing this compound. What could be the cause? A: Baseline drift in gradient methods is often related to the mobile phase. [5] Key things to check:

  • Solvent Quality: Use fresh, high-quality solvents. Old or contaminated solvents, especially UV-absorbing additives like TFA, can cause drift. [5]
  • Absorbance Matching: Ensure the absorbance of your aqueous and organic mobile phases is balanced at your detection wavelength. [5]
  • Degassing: Thoroughly degas your mobile phases to prevent bubble formation in the detector flow cell. [5]
  • System Cleanliness: Regularly clean your HPLC system, including mobile phase containers and tubing, to remove contaminants. [5]

Q2: We suspect our sample contains both geometric (E/Z) and positional isomers. Which separation technique should we try first? A: A comprehensive 2D-LC approach is highly effective for such complex mixtures. [1] You can combine a reversed-phase column (e.g., C18 or F5) in the first dimension to separate components by overall polarity, with a chiral stationary phase in the second dimension to resolve the enantiomers or specific stereoisomers. [1]

Q3: Can gas chromatography (GC) be used to separate the isomers of a large dye molecule like this compound? A: GC is typically suitable for volatile and thermally stable compounds. Large, polar, or ionic dyes like this compound are generally not amenable to standard GC analysis without extensive and potentially degrading derivatization. Liquid chromatography techniques (LC, LC-MS, 2D-LC) are almost certainly more appropriate for this application. [6] [3]

References

comparison Acid Brown 434 vs Acid Black 194

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The table below summarizes the available information for both dyes.

Property Acid Black 194 Acid Brown 434
Color Index Name Acid Black 194 [1] This compound [2]
CAS Number 61931-02-0 [1] [3] 126851-40-9 [2]
Molecular Formula C₂₀H₁₂N₃NaO₇S [1] [4] Information missing
Molecular Weight 461.38 g/mol [1] [4] Information missing
Physical Form Uniform black-brown powder [1] Information missing
Solubility Very soluble in water and alcohol [1]. 30 g/L at 25°C; 70 g/L at 90°C [1]. Also soluble in DMSO and methanol [3]. 53.8 g/L at 22°C [2]
Density Information missing 1.89 g/cm³ at 20°C [2]
LogP Information missing -2.2 at 22°C [2] (Indicates high hydrophilicity)
Common Applications Dyeing wool, nylon, silk, leather, and paper [1] Information missing

Experimental Data and Protocols

Search results provided experimental data specifically for Acid Black 194 in the context of adsorption for wastewater treatment.

Experimental Protocol: Batch Adsorption of Acid Black 194

The following methodology was used to study the removal of Acid Black 194 from aqueous solutions using smectitic clays as adsorbents [4].

  • Adsorbate: Acid Black 194 dye solution from leather tannery rejects.
  • Adsorbents: Raw and acid/base-activated smectitic clays.
  • Batch Process:
    • Place a known amount of adsorbent (0.025–0.1 g) in a flask.
    • Add 50 mL of the dye effluent at a known pH (varied from 2 to 12, adjusted with HCl/NaOH).
    • Agitate the mixture continually for 15 minutes in a water bath at 25°C.
    • Filter the suspension to separate the clay.
    • Measure the concentration of dye remaining in the supernatant using a UV-visible spectrometer at a wavelength of 380 nm (λmax for this dye).
  • Data Analysis:
    • The adsorption capacity (amount of dye adsorbed per gram of clay) was calculated as: qₑ = (C₀ - Cₑ) * V / m, where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the solution volume (L), and m is the mass of adsorbent (g) [4].
    • The percentage of dye removed was calculated as: % Removal = (C₀ - Cₑ) / C₀ * 100 [4].
  • Key Findings:
    • The best adsorption results were recorded at pH = 11 with an adsorbent amount of 0.025 g [4].
    • Under these conditions, the raw clay (BJ) achieved a 94% removal rate of Acid Black 194 from the effluent [4].

The diagram below illustrates this batch adsorption workflow.

Start Prepare Adsorbent (Raw/Activated Clay) A Weigh Adsorbent (0.025 - 0.1 g) Start->A B Add 50 mL Dye Effluent (Acid Black 194) A->B C Adjust pH (2-12) with HCl/NaOH B->C D Agitate for 15 min at 25°C C->D E Filter Suspension D->E F Analyze Supernatant with UV-Vis at 380nm E->F End Calculate % Removal and Adsorption Capacity F->End

How to Proceed with Your Research

The lack of data for this compound makes a full performance comparison impossible. To proceed, you could:

  • Search for Specific Studies: Look for scientific papers on "this compound" using academic databases like Google Scholar, Scopus, or Web of Science. Searching by its CAS Number (126851-40-9) may yield more precise results.
  • Contact Suppliers: Reach out to chemical suppliers like those listed on ChemicalBook [2] to request technical data sheets for both dyes, which typically contain detailed information on properties and fastness.
  • Conduct Empirical Tests: If feasible, design your own experiments to compare key performance metrics such as color fastness (light, wash, rub), dye uptake rate, and optimal dyeing conditions for each dye on your target substrates.

References

Acid Brown 434 vs Bismarck brown Y adsorption capacity

Author: Smolecule Technical Support Team. Date: February 2026

Adsorption Capacity & Conditions Comparison

Adsorbent Material Target Dye Maximum Adsorption Capacity (qₘ) Optimal pH Best-Fit Isotherm Model Best-Fit Kinetic Model Key Reference
Steam-Activated Carbon (Rubberwood) [1] [2] Bismarck Brown 2000 mg/g Information missing Langmuir Information missing J Hazard Mater (2005)
Y-doped ZnO Biochar Nanocomposite [3] Bismarck Brown-R 181.78 mg/g Information missing Temkin Pseudo-Second-Order Surfaces and Interfaces (2025)
GO-g-pBCM Nanocomposite [4] Bismarck Brown 147 mg/g (calc. from data) Information missing Langmuir Pseudo-Second-Order Baghdad Sci J (2022)
W₅O₁₄ Nanorods [5] Bismarck Brown R 17.84 mg/g 7 Langmuir & Freundlich Pseudo-Second-Order Water (2025)
Magnetic Modified Barley Straw [6] Bismarck Brown Y 410.8-520.3 mg/g Information missing Langmuir Pseudo-Second-Order J Sci Food Agric (2016)
Self-N-doped Activated Carbon (AC7-800) [7] Acid Brown 14 107.5 mg/g 1.5 Langmuir Pseudo-Second-Order Sci Rep (2025)
Self-N-doped Activated Carbon (AC7-800) [7] Acid Yellow 36 263.2 mg/g 1.5 Langmuir Pseudo-Second-Order Sci Rep (2025)
Haloxylon recurvum Biomass [8] Acid Brown 354 10.01 mg/g Information missing Langmuir & Temkin Pseudo-Second-Order Surfaces and Interfaces (2020)

Detailed Experimental Protocols

To help you understand how this data was generated, here are the methodologies from key studies.

  • For Bismarck Brown on Steam-Activated Carbon (2000 mg/g) [1] [2]: The activated carbon was prepared from rubberwood sawdust (Hevea brasiliensis) via steam activation. Batch adsorption experiments were conducted at room temperature (298 K) by agitating the dye solution with the adsorbent. The concentration of Bismarck Brown was measured at a wavelength (λmax) of 468 nm. Equilibrium data were analyzed using Langmuir and Freundlich isotherm models.

  • For Bismarck Brown R on Y-doped ZnO Biochar (181.78 mg/g) [3]: The Y-ZnO@C nanocomposite was synthesized using a co-precipitation method with Podophyllum hexandrum rhizome biochar, followed by pyrolysis at 600°C. Batch experiments were used to optimize parameters like adsorbent dosage, temperature, contact time, and pH. The adsorption data were analyzed using various isotherm and kinetic models.

  • For Acid Brown 14 on Self-N-doped Activated Carbon (107.5 mg/g) [7]: The adsorbent (AC7-800) was fabricated by hydrothermally treating a 1:1:1 mass ratio of sawdust, fish waste (as a nitrogen source), and zinc chloride at 180°C for 5 hours, followed by pyrolysis at 800°C for 1 hour. Batch studies investigated the effect of initial dye concentration, solution pH, adsorbent dosage, and contact time. The concentration of AB14 was monitored, and the data were fitted to isotherm and kinetic models.

Research Status and Recommendations

The search results indicate that while Bismarck Brown dye has been extensively studied with a wide variety of adsorbents, experimental data specifically for Acid Brown 434 is scarce. The most current and directly relevant data for an "Acid Brown" dye is for Acid Brown 14 [7]. Here are some suggestions for your research:

  • Focus on Adsorbent Type: The data shows that the adsorption capacity is highly dependent on the adsorbent material. Modifying materials (e.g., chemical grafting, magnetic modification, nitrogen-doping) significantly enhances performance [4] [3] [6].
  • Experimental Workflow: A typical adsorption study follows a systematic process, which can be summarized as follows:

G Start Start: Adsorption Experiment Prep Adsorbent Preparation and Characterization Start->Prep Params Define Batch Parameters: - Initial Dye Concentration - Solution pH - Adsorbent Dose - Temperature - Contact Time Prep->Params Equil Reach Adsorption Equilibrium Params->Equil Analyze Analyze Supernatant (UV-Vis Spectrophotometer) Equil->Analyze Model Data Modeling: - Isotherm Models - Kinetic Models Analyze->Model Result Determine Optimal Conditions and Maximum Capacity (qₘ) Model->Result

  • Consult Original Sources: For replicating experiments, consult the full research papers cited in the tables for comprehensive details on characterization techniques, exact experimental setups, and statistical analyses.

References

validation MECK method for metal dyes analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding MECK for Dye Analysis

The "MECK method" in this context refers to Micellar ElectroKinetic Chromatography, a capillary electrophoresis technique used to separate and analyze compounds, particularly complex mixtures like commercial dyes [1].

  • Application in Metal Dye Analysis: A study analyzed C.I. Acid Black 194 (a chrome(III) complex dye) and related metal-based dyes (C.I. Acid Brown 432 and 434). The goal was to detect and identify the impurity profiles from industrial synthesis, which are often undetectable by other methods [1].
  • Reported Performance: The research found that MECK successfully separated over twelve compounds in the commercial Acid Black 194 mixture within 8 minutes, demonstrating high efficiency and a low % Relative Standard Deviation (RSD) for electrophoretic parameters [1].

How MECK Compares to Other Methods

The same study compared MECK with other analytical techniques, yielding the following insights [1]:

Analytical Method Reported Outcome for Dye Analysis
MECK (Micellar ElectroKinetic Chromatography) Successfully separated over 12 compounds in Acid Black 194; considered effective for impurity profiling.
HPLC (Reversed-Phase High-Performance Liquid Chromatography) Yielded unsatisfactory results for this specific application.
CZE (Capillary Zone Electrophoresis) Yielded unsatisfactory results for this specific application.

The workflow below illustrates the general process of using MECK for analyzing a commercial dye sample.

Start Start: Commercial Dye Sample A Analyze by HPLC and CZE Start->A B Unsatisfactory Separation A->B C Analyze by MECK B->C D Successful Separation C->D E Identify Impurities (via Mass Spectrometry, NMR) D->E F End: Full Impurity Profile E->F

References

comparative toxicity study metal complex dyes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Metal Complex Dyes

Metal complex dyes, also known as premetallized dyes, are formed by complexing a metal ion with one or two dye molecules, typically monoazo structures containing groups like hydroxyl, carboxyl, or amino groups that facilitate complex formation [1] [2]. The metals most commonly used are chromium, cobalt, nickel, and copper [1] [2].

The table below summarizes their basic classifications and key characteristics:

Type Metal:Dye Ratio Typical Application pH General Characteristics
1:1 Metal Complex Dyes [2] One metal atom to one dye molecule Strongly acidic (pH < 4) [1] Good leveling and uniform dyeing; simpler application [2].
1:2 Metal Complex Dyes [2] One metal atom to two dye molecules Weakly acidic to neutral (pH 5–7) [1] Better wash and light fastness; less damaging to fibers [2].

A primary environmental concern with these dyes stems from the potential release of their constituent metals, which can be toxic to aquatic life and pose risks to human health [1]. The following table outlines the known toxicities of the metals frequently used in these complexes.

Metal Ion Reported Human Health Toxicity Reported Ecotoxicity
Chromium (Cr³⁺) Respiratory issues, carcinogenic [3] Toxic to aquatic organisms, bioaccumulative [3]
Copper (Cu²⁺) Gastrointestinal issues, liver damage [3] Toxic to fish, invertebrates, and other aquatic organisms [3]
Nickel (Ni²⁺) Respiratory issues, carcinogenic, infertility [3] Toxic to aquatic invertebrates [3]
Cobalt (Co²⁺) Information not specified in search results Information not specified in search results

Framework for Toxicity Assessment

While the search results lack direct experimental data comparing different metal complex dyes, they point to established methodologies used in toxicity evaluation. You can design a comparative study based on the following approaches:

  • Analytical Chemistry Methods: Complexation reactions between metals and dyes are the basis for several detection methods. Spectrophotometry can be used to study the formation of metal-dye complexes and determine their stability constants, which may relate to their potential environmental persistence [4]. Electrochemical analysis, particularly stripping voltammetry, is recognized as a powerful and sensitive technique for trace metal analysis [4].
  • Environmental Impact & Treatment Studies: Research on wastewater treatment can serve as an indirect indicator of toxicity and persistence. For instance, studies show that combining carbon dots (CDs) with metal oxides (MOs) like TiO₂ creates hybrid materials that can effectively degrade or absorb toxic dyes through enhanced catalytic activity and adsorption capacity [5]. The efficiency of such removal processes can be a proxy for comparing the recalcitrance of different dye complexes.
  • Green Chemistry Alternatives: Current research is motivated by the need for more sustainable ecosystems [5]. Some studies explore using nontoxic, plant-based ligands (like green tea dye) to capture toxic heavy metal ions, forming solid metal complexes that can be precipitated and removed from solution [6]. This highlights a direction for developing safer alternatives and provides a methodology for testing complexation and removal efficiency.

Proposed Experimental Workflow

The diagram below outlines a generalized workflow for a comparative toxicity study, integrating the methodologies mentioned above.

cluster_1 Experimental Phase Start Study Design: Select Metal Complex Dyes A Chemical Characterization Start->A B Toxicity & Persistence Assays A->B A->B A1 • Spectrophotometry • Determine complex stability A->A1 A2 • Electrochemical Analysis • Quantify free metal ions A->A2 C Treatability Assessment B->C B->C B1 • Aquatic bioassays (e.g., Daphnia, algae) B->B1 B2 • Biodegradability tests B->B2 End Data Synthesis & Risk Comparison C->End C1 • Adsorption experiments (e.g., CD/MO hybrids) C->C1 C2 • Advanced oxidation processes C->C2

Suggestions for Further Research

To build a robust comparison, you may need to consult more specialized sources:

  • Search scientific databases like PubMed, Scopus, or Web of Science for specific studies on "ecotoxicity of chromium complex azo dyes" or "comparative assessment of metal complex dyes."
  • Investigate regulatory data from agencies like the EPA or ECHA (European Chemicals Agency), which may have hazard assessments for specific metal complex dyes.
  • Explore material safety data sheets (MSDS) from manufacturers of metal complex dyes, which often contain toxicological information.

References

Acid Brown 434 acid dye vs basic direct reactive dyes

Author: Smolecule Technical Support Team. Date: February 2026

Dye Comparison at a Glance

The table below summarizes the core characteristics of Acid Brown 434 and other common dye classes to help you quickly evaluate their profiles [1] [2] [3].

Dye Type / Attribute Acid Dyes (e.g., this compound) Basic (Cationic) Dyes Direct Dyes Reactive Dyes
Chemical Bond Ionic (electrostatic) [1] Ionic (electrostatic) [1] Hydrogen bonding & Van der Waals [1] [2] Covalent bond [1] [4] [5]
Primary Fibers Wool, Nylon, Silk, Paper, Leather [1] [3] Acrylic, Jute [1] Cotton, Viscose, Rayon [1] [2] Cotton, Viscose, Wool, Silk [1] [2] [6]
Typical Application pH Acidic (neutral to acid dye baths) [1] Acidic (pH 2-5) [1] Neutral Alkaline [2] [5]
Colorfastness to Washing Good [1] Good on acrylic [1] Lower (poor wash fastness) [2] Excellent [1] [2] [5]
Color Brilliance Good Exceptional [1] Vibrant initially [2] Wide range of bright colors [2] [5]
Key Advantage Good leveling, colorfastness on polyamides [1] Brilliance on synthetic fibers Simple, cost-effective application [1] [2] Permanent bonding, all-round good fastness [5]
Key Disadvantage Not for cellulosic fibers [1] Limited fiber applicability Poor wash fastness, fades easily [2] Complex process, higher cost [2]

Application and Bonding Mechanisms

The performance differences between these dyes stem from their bonding mechanisms and application workflows. Reactive dyes form a permanent, covalent bond with the fiber, which is the key to their superior wash fastness [4] [5]. The following diagram illustrates the general workflow for applying reactive dyes, a process that is more complex than for acid or direct dyes.

start Fiber Pre-treatment (Cleaning & Scouring) step1 Dye Exhaustion (Apply dye from electrolyte bath) start->step1 Neutral pH step2 Fixation (Add alkali to form covalent bond) step1->step2 High Temp step3 Wash-off (Remove unfixed, hydrolyzed dye) step2->step3 Soaping end Dyed Fabric (Excellent wash fastness) step3->end

Diagram 1: Generalized Reactive Dye Application Workflow. This process requires precise control of pH and temperature for optimal dye fixation [2] [5].

In contrast, Acid dyes like this compound operate in an acidic bath, where the dye molecule becomes negatively charged and forms ionic bonds with positively charged sites on the fiber (like wool and nylon) [1]. Direct dyes are applied in a neutral saline bath and adhere to cellulose fibers through weaker physical forces like hydrogen bonding, which explains their lower wash fastness [1] [2].

Guide to Experimental Evaluation

For researchers, a robust comparison of dyes like this compound versus alternatives should include standardized tests and precise protocols. Here is a framework for designing such experiments.

  • 1. Key Performance Metrics

    • Wash Fastness: Test using standardized methods (e.g., AATCC or ISO). Measure color change of the fabric and staining of adjacent multifiber strips after multiple wash cycles [2] [5].
    • Light Fastness: Expose dyed samples to a controlled light source (Xenon arc) and assess color change against a standard Blue Wool scale.
    • Rubbing/Crocking Fastness: Use a crockmeter to evaluate the degree of color transfer from the dyed fabric to a white test cloth under dry and wet conditions.
  • 2. Sample Dyeing Protocol for Cellulosic Fibers

    • Reactive Dyes: Follow the workflow in Diagram 1. A typical recipe per 100g fabric is: 1-3% dye (OWG), 50g salt, and 15g soda ash. Fixation often occurs at 60°C for 30-60 minutes [2] [5].
    • Direct Dyes: A simpler protocol can be used: 1-3% dye (OWG), 10-20g salt. Dye at 80-100°C for 30-60 minutes without a need for alkali fixation [1] [2].
  • 3. Quantitative Analysis

    • Color Strength (K/S Value): Use a spectrophotometer to measure the reflectance of the dyed fabric and calculate the Kubelka-Munk K/S value to quantitatively compare color yield.
    • Dye Fixation Efficiency: Analyze the concentration of unused dye in the dye bath before and after the process using UV-Vis spectroscopy to calculate the percentage of dye that has bonded to the fiber.

Conclusion and Research Considerations

To strengthen your guide with experimental data, I suggest you:

  • Source Specific Data Sheets: Search for technical data sheets from manufacturers of this compound for precise strength, solubility, and fastness ratings.
  • Consult Academic Databases: Look for scholarly articles on platforms like ScienceDirect that include experimental studies comparing dye classes on specific fabrics.

References

comparison HPLC vs CE for Acid Brown 434 analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Acid Brown 434

First, it is helpful to define the analyte of interest. The table below summarizes the basic identifiers and properties of this compound found in chemical databases [1] [2].

Attribute Description
CAS Registry Number 126851-40-9 [1] [2]
Synonyms Acid Brown RL; Everlan Brown ERL [1] [2]
Density 1.89 at 20°C [1]
Water Solubility 53.8 g/L at 22°C [1]
LogP -2.2 at 22°C [1]
Hazard Statement H412: Harmful to aquatic life with long-lasting effects [2]

HPLC vs. Capillary Electrophoresis: A Technical Comparison

The following table provides a generalized comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) based on their core attributes. This can serve as a foundational guide for selecting a technique [3].

Attribute Capillary Electrophoresis (CE) High-Performance Liquid Chromatography (HPLC)
Separation Mechanism Based on charge and size (charge-to-size ratio) of analytes [3]. Based on chemical affinity, polarity, and size (interaction with stationary phase) [3].
Mobile Phase Electrolyte buffer solution [3]. Mixture of organic and aqueous solvents [3].
Column / Core Component Fused silica capillary tube [3]. Column packed with a stationary phase [3].
Typical Sample Volume Small (microliter range) [3]. Larger (milliliter range) [3].
Speed of Analysis Fast (minutes) [3]. Slower (minutes to hours) [3].
Separation Efficiency Very high [3]. Moderate to high [3].
Key Advantages High separation efficiency, fast analysis, small sample volumes, high sensitivity for charged species, low solvent consumption [3]. Versatile, suitable for a wide range of analytes, high sensitivity, robust and established methods, longer column lifetime [3].
Key Limitations Primarily for charged species; may have issues with reproducibility; requires specialized training [3]. Longer analysis times, larger solvent consumption, larger sample volumes, potential for column clogging [3].

Methodological Considerations and Workflows

While specific protocols for this compound are not published, the workflows for HPLC and CE follow established pathways. The diagrams below outline the general steps involved in method development for each technique.

High-Performance Liquid Chromatography (HPLC) Workflow

The development of a stability-indicating HPLC method, as for the drug Apixaban, involves a systematic process to separate the target compound from its impurities and degradation products [4]. The following chart illustrates the key stages.

Start Start Method Development Column Column Selection (e.g., C18, core-shell) Start->Column MP Mobile Phase Optimization (Buffer, pH, Organic Solvent) Column->MP Params Parameter Optimization (Flow Rate, Oven Temp, Gradient) MP->Params Validation Method Validation (Specificity, Precision, Linearity, LOD/LOQ) Params->Validation

The key steps, derived from a pharmaceutical development context, include [4]:

  • Column Selection: Modern methods may use core-shell particle columns (e.g., Ascentis Express C18) which offer high efficiency with lower backpressure than fully porous sub-2µm particles, providing a good balance of performance and cost [4].
  • Mobile Phase & Eluent: A common approach is a reverse-phase (RP) system using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol in a gradient elution [4]. The purity of the solvent is critical, requiring HPLC-grade quality to avoid baseline noise and interference [5].
  • Parameter Optimization: Critical parameters include the flow rate (e.g., 0.8 mL/min or 1.3 mL/min) and column oven temperature (e.g., 35°C), which are fine-tuned to achieve optimal resolution and peak shape [4].
  • Method Validation: The method must be validated as per ICH guidelines to prove it is specific, precise, sensitive, and robust. This includes forced degradation studies (under acidic, alkaline, oxidative, photolytic, and thermal stress) to demonstrate the method's stability-indicating capability [4].
Capillary Electrophoresis (CE) Workflow

CE separates components based on their differential migration in an electric field. The general workflow can be visualized as follows.

Start Start CE Method Development Buffer Buffer System Selection (Type, pH, Concentration) Start->Buffer Capillary Capillary Conditioning (Rinsing protocols) Buffer->Capillary Injection Sample Injection (Hydrodynamic or Electrokinetic) Capillary->Injection Voltage Voltage & Temperature (Applied Voltage, Capillary Temp) Injection->Voltage Detection Detection (Commonly UV/VWD) Voltage->Detection

Key considerations for CE method development include [3]:

  • Separation Mechanism: CE is highly effective for charged molecules. Its separation is based on the analyte's charge-to-size ratio in a buffer-filled capillary under an applied high voltage [3].
  • Buffer and Conditions: The choice of electrolyte buffer (composition, pH, and concentration) is paramount, as it directly impacts the ionization state of the analytes and the electroosmotic flow, thus governing separation [3].
  • Detection: UV/Vis detection is commonly used, but CE can be coupled with more sensitive detectors like mass spectrometers (MS) for advanced applications [3].

Analysis Selection Guide

To decide which technique might be more suitable for your work on this compound, consider the following:

  • Choose CE if: Your primary goal is the separation of this compound from other charged impurities or dyes. CE offers high efficiency and resolution for ionic species, requires very small sample volumes, and uses minimal solvents, making it faster and more cost-effective for initial screening [3].
  • Choose HPLC if: You require a robust, standardized method for quality control, need to separate a complex mixture that may include uncharged molecules, or are conducting quantitative analysis where established reproducibility is critical. HPLC is particularly suited for developing stability-indicating methods to track degradation products [3] [4].

References

Acid Brown 434 isomer separation comparison TLC vs MECK

Author: Smolecule Technical Support Team. Date: February 2026

General Comparison: TLC vs. MEKC

Feature Thin-Layer Chromatography (TLC) Micellar Electrokinetic Chromatography (MEKC)
Separation Mechanism Adsorption/partitioning between stationary (e.g., silica gel) and mobile (solvent) phases [1]. Electrophoretic mobility + partitioning into charged or neutral micelles [1].
Typical Application Scope Quick reaction monitoring, purity checks, separating non-volatile mixtures [1]. Separating both charged and neutral solutes in a single run, often for complex mixtures.
Key Strength Simple, low-cost, can run multiple samples simultaneously [1]. High separation efficiency (theoretical plates), requires minimal sample volume.
Common Visualization UV light, iodine vapor, specific chemical stains [2] [1]. On-column detection via UV-Vis absorbance or fluorescence.

Proposed Experimental Approach

In the absence of published protocols, here is a general approach you could adapt for comparing these two techniques for Acid Brown 434.

Thin-Layer Chromatography (TLC)

A general TLC procedure involves several key stages [2] [1]:

  • Plate Preparation: Spot a small volume of the dissolved this compound sample near the bottom of a TLC plate (e.g., silica gel).
  • Development: Place the plate in a sealed chamber containing a shallow layer of eluent (mobile phase). The choice of solvent is critical. For a complex dye, you would likely need to test solvent mixtures, such as ethyl acetate/hexanes or methanol/dichloromethane, to achieve separation [1].
  • Visualization: After the solvent front moves up the plate, mark it and allow the plate to dry. Visualize the spots under UV light or by using iodine vapor staining [2] [1].

The workflow for a TLC experiment can be summarized as follows:

TLC_Workflow Start Start TLC Experiment Spot Spot Sample on TLC Plate Start->Spot Develop Develop Plate in Chamber Spot->Develop Visualize Visualize Spots (UV Light/Iodine) Develop->Visualize Analyze Analyze and Calculate Rf Values Visualize->Analyze

Micellar Electrokinetic Chromatography (MEKC)

A basic MEKC protocol would include:

  • Background Electrolyte (BGE) Preparation: Prepare a running buffer containing a surfactant at a concentration above its critical micelle concentration (CMC). Common surfactants include Sodium Dodecyl Sulfate (SDS) for anionic micelles.
  • Sample Injection: Introduce the this compound sample into the capillary hydrodynamically or electrokinetically.
  • Separation: Apply a high voltage. Separation occurs based on the solute's differential partitioning between the electrophoretic mobile phase and the pseudo-stationary micellar phase.
  • Detection: Detect the separated analytes on-column as they pass a detector (usually UV-Vis).

The general workflow for an MEKC experiment is outlined below:

MEKC_Workflow Start Start MEKC Experiment Prep Prepare Buffer with Surfactant Start->Prep Inject Inject Sample into Capillary Prep->Inject Separate Apply High Voltage for Separation Inject->Separate Detect On-Column Detection (UV-Vis etc.) Separate->Detect Analyze Analyze Electropherogram Detect->Analyze

Suggestions for Further Research

To find the specific data you need, you could try:

  • Specialized Databases: Search in-depth scientific databases like SciFinder, Reaxys, or Scopus using targeted queries such as "capillary electrophoresis of azo dyes" or "separation of dye isomers."
  • Broader Literature Review: Look for research papers that separately analyze complex dye mixtures using either TLC or MEKC. The methods and conditions described could be highly informative for your own comparative study.

References

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Dates

Last modified: 02-18-2024

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